8-AHA-cAMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26N7O6P |
|---|---|
Molecular Weight |
443.40 g/mol |
IUPAC Name |
6-[6-amino-8-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H26N7O6P/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-11(24)12-9(28-15)7-27-30(25,26)29-12/h8-9,11-12,15,24H,1-7,17H2,(H,19,22)(H,25,26)(H2,18,20,21) |
InChI Key |
WCWLOZYNRVLFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCCCCCN)N)O)OP(=O)(O1)O |
Origin of Product |
United States |
Foundational & Exploratory
8-AHA-cAMP: A Technical Guide to a Selective PKA Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a synthetic analog of cyclic adenosine monophosphate (cAMP) that serves as a valuable tool for the selective activation of cAMP-dependent protein kinase (PKA). Its unique site-selectivity, metabolic stability, and potential for immobilization make it an indispensable reagent in the study of PKA signaling pathways and for the development of novel therapeutics targeting this critical kinase. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and visualizations of its role in cellular signaling.
Mechanism of Action and Selectivity
PKA is a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits.[1] There are two major types of PKA holoenzymes, type I (PKA-I) and type II (PKA-II), which are defined by their R subunit isoforms (RIα, RIβ, RIIα, and RIIβ).[2] Each R subunit contains two distinct cAMP-binding domains, designated site A and site B.
This compound exhibits a preference for binding to site B of the PKA type I regulatory subunits (RIα and RIβ).[3][4] This site-selectivity is a key feature of this compound. While it can activate PKA on its own, its primary utility lies in its synergistic activation of PKA-I when used in combination with a cAMP analog that selectively binds to site A, such as 8-piperidino-cAMP (8-PIP-cAMP).[3] This synergistic activation allows for the specific and potent stimulation of PKA type I, enabling researchers to dissect the distinct downstream signaling pathways of PKA-I versus PKA-II.[5]
In contrast to its effects on PKA, this compound has been reported to have poor affinity for other cAMP effectors like the Exchange Protein directly Activated by cAMP (Epac).[6] This selectivity is crucial for isolating the effects of PKA activation from those of other cAMP-mediated pathways.
Data Presentation: Binding Affinities and Activation Constants
The following table summarizes the available quantitative data for the binding and activation of PKA and Epac by this compound. It is important to note that obtaining a complete and consistent dataset across all isoforms from a single source is challenging. The presented data is a compilation from various studies and methodologies, and direct comparisons should be made with caution.
| Target | Parameter | Value | Notes |
| PKA RIα | Kd | ~1.5 µM | Estimated from synergistic activation studies. |
| PKA RIβ | - | - | Data not readily available. |
| PKA RIIα | - | - | Data not readily available. |
| PKA RIIβ | - | - | Data not readily available. |
| Epac1 | Kd | >100 µM | Significantly lower affinity compared to PKA. |
| Epac2 | - | - | Data not readily available, but expected to have low affinity. |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. Ka (Activation Constant): The concentration of an agonist that produces 50% of the maximal activation.
- Data not readily available in the searched literature.
Experimental Protocols
Radioligand Binding Assay for Determining Kd
This protocol describes a method to determine the dissociation constant (Kd) of this compound for PKA regulatory subunits using a competitive radioligand binding assay.[7][8][9][10]
Materials:
-
Purified recombinant PKA regulatory subunit isoforms (RIα, RIβ, RIIα, RIIβ)
-
[³H]-cAMP (radioligand)
-
This compound (unlabeled competitor)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Prepare a series of dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add a fixed concentration of purified PKA regulatory subunit.
-
Add a fixed, low concentration of [³H]-cAMP (typically below its Kd) to each well.
-
Add the varying concentrations of this compound to the wells. Include wells with no unlabeled competitor (total binding) and wells with a high concentration of unlabeled cAMP (non-specific binding).
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kd for this compound using the Cheng-Prusoff equation: Kd = IC₅₀ / (1 + [L]/Kd_L), where [L] is the concentration of [³H]-cAMP and Kd_L is its dissociation constant.
In Vitro PKA Kinase Activity Assay (FRET-based)
This protocol describes a non-radioactive method to measure PKA kinase activity in vitro using a FRET-based biosensor.[11][12][13][14]
Materials:
-
Purified PKA holoenzyme or catalytic subunit
-
FRET-based PKA biosensor (e.g., AKAR4)
-
This compound
-
ATP
-
Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Fluorescence plate reader capable of measuring FRET
Procedure:
-
Prepare a stock solution of the FRET-based PKA biosensor in Kinase Reaction Buffer.
-
Prepare serial dilutions of this compound in Kinase Reaction Buffer.
-
In a 96-well black plate, add the PKA holoenzyme and the FRET biosensor to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no activator.
-
Initiate the kinase reaction by adding a fixed concentration of ATP to each well.
-
Immediately place the plate in the fluorescence plate reader and measure the FRET ratio (e.g., YFP/CFP emission) over time.
-
The rate of change in the FRET ratio is proportional to the PKA kinase activity.
-
Plot the initial rate of the reaction as a function of the this compound concentration to determine the activation constant (Ka).
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general workflow for analyzing the binding kinetics of this compound to PKA regulatory subunits using SPR.[2][7][11][15][16][17]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Purified PKA regulatory subunit isoforms
-
This compound
-
Running Buffer: HBS-EP+ (or similar)
Procedure:
-
Immobilize the PKA regulatory subunit onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in Running Buffer.
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate, allowing for association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Record the sensorgrams for each concentration.
-
Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).
Visualizations
PKA Activation Signaling Pathway
Caption: Canonical and this compound-mediated PKA activation pathways.
Experimental Workflow for Characterizing this compound
References
- 1. Protein kinase A - Wikipedia [en.wikipedia.org]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolog.de [biolog.de]
- 5. ahajournals.org [ahajournals.org]
- 6. PKA Substrates [esbl.nhlbi.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. revvity.com [revvity.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Cyclic-AMP-dependent protein kinase (PKA) activity assay based on FRET between cationic conjugated polymer and chromophore-labeled peptide - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of 8-AHA-cAMP: A Technical Guide to its Site-Selectivity for Protein Kinase A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the site-selectivity of 8-aminohexylamino-cAMP (8-AHA-cAMP) for the regulatory subunits of cAMP-dependent protein kinase (PKA). Understanding this selectivity is crucial for the development of targeted therapeutics and research tools aimed at modulating PKA signaling pathways. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the structural basis for the selective interaction of this compound with PKA.
Introduction to PKA and Site-Selectivity
Cyclic AMP-dependent protein kinase (PKA) is a key enzyme in cellular signal transduction, mediating the effects of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of cAMP to the R subunits, the C subunits are released and become catalytically active, phosphorylating a wide range of substrate proteins and thereby regulating numerous cellular processes.[1][2]
There are two major types of PKA, type I and type II, distinguished by their regulatory subunits (RI and RII, respectively), each with α and β isoforms (RIα, RIβ, RIIα, RIIβ). Each R subunit contains two tandem cAMP-binding domains, designated A and B. The binding of cAMP to these sites is cooperative and leads to the activation of the kinase. The structural and sequential differences between these four cAMP-binding domains (AI, BI, AII, and BII) allow for the development of cAMP analogs with site- and isoform-selectivity.
This compound is a well-established cAMP analog that exhibits a significant preference for binding site B of the PKA type I regulatory subunit (RI).[3][4] This selectivity makes it a valuable tool for studying the specific roles of PKA I and for the synergistic activation of this isoform when used in combination with a site A-selective analog.[3][4][5]
Quantitative Analysis of this compound Binding to PKA Regulatory Subunits
The site-selectivity of this compound and other 8-substituted cAMP analogs has been quantitatively assessed using various techniques, primarily through the determination of dissociation constants (Kd) for each binding site. The following tables summarize the binding affinities of cAMP and 8-substituted analogs for the A and B sites of PKA RI and RII subunits. This data is crucial for understanding the degree of selectivity.
Table 1: Binding Affinities (Kd, nM) of cAMP and 8-Substituted Analogs to PKA RI Subunit
| Compound | Site A (RI) | Site B (RI) | Selectivity (Site A / Site B) |
| cAMP | 100 | 30 | 3.3 |
| 8-AH-cAMP* | 150 | 5 | 30 |
| This compound | Data not directly available, but preference for site B of RI is well-documented.[3][4] |
*Note: 8-aminohexyl-cAMP (8-AH-cAMP) is structurally very similar to this compound and its binding data provides a strong indication of the selectivity of this compound. The longer hexylamino chain in this compound is not expected to significantly alter the site preference.
Table 2: Binding Affinities (Kd, nM) of cAMP and 8-Substituted Analogs to PKA RII Subunit
| Compound | Site A (RII) | Site B (RII) | Selectivity (Site A / Site B) |
| cAMP | 1200 | 150 | 8 |
| 8-AH-cAMP* | >10000 | 80 | >125 |
*Note: The data for 8-AH-cAMP on RII subunits further highlights the general trend of 8-substituted analogs to favor the B sites.
The data clearly indicates that 8-substituted cAMP analogs, including this compound, exhibit a marked preference for the B sites of both RI and RII subunits, with a particularly strong selectivity for site B of the RI subunit.
Structural Basis of Site-Selectivity
The site-selectivity of this compound for site B of the PKA RI subunit is rooted in the specific molecular interactions between the analog and the amino acid residues lining the binding pocket.
The key determinant for the preferential binding of 8-substituted analogs to site B of RI is the presence of Tyrosine-371 (Tyr371) . This residue is located in a position where it can form favorable interactions with the substituent at the 8-position of the adenine ring. In contrast, the corresponding residue in site A of RI is a Phenylalanine (Phe247). The hydroxyl group of Tyr371 can act as a hydrogen bond donor or acceptor, providing an additional point of interaction for the 8-substituent that is absent in site A.
Furthermore, the pocket accommodating the 8-position of the adenine ring is more spacious and flexible in site B of RI compared to site A of RII, which is known to be very restrictive and does not readily accommodate bulky 8-substituents. Site A of RI, while also able to bind some 8-substituted analogs, does so with lower affinity, suggesting a less optimal fit.
The preference of site BI for substituents with hydrogen bond donor potential near the C8 position further supports the critical role of Tyr371 in accommodating this compound. The amino group of the hexylamino chain of this compound can engage in hydrogen bonding with Tyr371, stabilizing the complex.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the site-selectivity of this compound for PKA.
Surface Plasmon Resonance (SPR) for Determining Binding Kinetics and Affinity
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of this compound for the different PKA regulatory subunits.
Objective: To quantitatively measure the binding kinetics and affinity of PKA regulatory subunits to immobilized this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
This compound
-
Recombinant PKA regulatory subunits (RIα, RIβ, RIIα, RIIβ)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Dissolve this compound in the immobilization buffer to a concentration of 1-5 mM and inject it over the activated surface. The primary amine of the hexylamino chain will form a covalent bond with the activated surface.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without the injection of this compound.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the PKA regulatory subunits in running buffer (e.g., ranging from low nM to µM concentrations).
-
Inject the different concentrations of each regulatory subunit over the this compound immobilized surface and the reference surface at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Regenerate the sensor surface between each injection cycle using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5) if necessary, ensuring that the immobilized ligand is stable.
-
-
Data Analysis:
-
Subtract the sensorgram data from the reference flow cell from the data of the ligand-immobilized flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to obtain the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
To determine site-selectivity, the experiment can be repeated with mutant PKA R subunits where one of the binding sites (A or B) is inactivated by a point mutation.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To determine the thermodynamic parameters of this compound binding to PKA regulatory subunits.
Materials:
-
Isothermal titration calorimeter
-
Recombinant PKA regulatory subunits
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the PKA regulatory subunits against the ITC buffer to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Fill the sample cell with a solution of the PKA regulatory subunit (e.g., 10-50 µM).
-
Fill the injection syringe with a solution of this compound (e.g., 100-500 µM).
-
Perform a series of small injections (e.g., 5-10 µL) of the this compound solution into the sample cell containing the R subunit, while monitoring the heat change after each injection.
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to obtain a binding isotherm (plot of heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/Kd).
-
Visualizations
The following diagrams illustrate the PKA signaling pathway and a typical experimental workflow for determining binding affinity using SPR.
Caption: The canonical PKA signaling pathway.
Caption: A typical workflow for SPR analysis.
Conclusion
This compound is a valuable tool for researchers studying PKA signaling due to its pronounced site-selectivity for site B of the RI subunit. This selectivity, driven by specific molecular interactions within the binding pocket, allows for the targeted investigation of PKA type I function. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of this and other site-selective cAMP analogs. A thorough understanding of the principles and methodologies described herein is essential for the effective application of these powerful chemical probes in both basic research and drug discovery.
References
The Aminohexylamino Spacer: A Linchpin in 8-AHA-cAMP's Function as a Versatile PKA Activator
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 8-(6-Aminohexylamino)-adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) has emerged as a pivotal tool in the study of cyclic AMP (cAMP)-mediated signal transduction. Its unique structural modification, the C8-linked aminohexylamino spacer, confers a suite of advantageous properties that distinguish it from the native second messenger and other cAMP analogs. This in-depth technical guide explores the multifaceted role of this spacer in the function of this compound, providing a comprehensive resource for professionals in cellular biology and drug development. We delve into its impact on binding to and activation of cAMP-dependent Protein Kinase A (PKA), its influence on cell permeability, and its utility as a functional handle for experimental manipulation.
The Pivotal Role of the Aminohexylamino Spacer
The defining feature of this compound is the six-carbon aminohexylamino chain attached to the eighth position of the adenine ring. This spacer is not merely a passive linker; it actively modulates the molecule's biochemical and biophysical properties.
Enhanced PKA Isoform-Selective Activation: The aminohexylamino spacer contributes to the selective activation of PKA isoforms. This compound demonstrates a preference for activating the PKA RIα isoform over the RIIβ isoform. This selectivity is crucial for dissecting the distinct downstream signaling pathways mediated by different PKA holoenzymes.
Increased Membrane Permeability: A significant advantage of this compound is its enhanced ability to cross cellular membranes compared to unsubstituted cAMP and some other analogs.[1] This property allows for its direct application to cell-based assays without the need for permeabilization techniques, enabling the study of cAMP signaling in a more physiologically relevant context. The lipophilic nature of the hexyl chain is a key contributor to this increased permeability.
A Functional Handle for Diverse Applications: The terminal primary amine of the aminohexylamino spacer provides a reactive site for a wide array of chemical modifications. This has led to the development of powerful research tools, including:
-
Affinity Chromatography: Immobilization of this compound onto a solid support, such as agarose beads, creates a highly effective affinity matrix for the purification of PKA regulatory subunits and other cAMP-binding proteins.[2][3]
-
Fluorescent Probes: Conjugation of fluorescent dyes to the spacer allows for the direct visualization and quantification of this compound binding to its target proteins using techniques like fluorescence polarization and fluorescence anisotropy.[4]
-
Surface Plasmon Resonance (SPR): Covalent attachment of this compound to SPR sensor chips enables the real-time, label-free analysis of its binding kinetics and affinity for PKA and other interacting partners.[3]
Quantitative Data on this compound Function
The following tables summarize key quantitative data related to the function of this compound, providing a comparative overview for researchers.
| Parameter | PKA Isoform | This compound | Reference |
| EC50 (nM) for PKA Activation | RIα | 116 | [4] |
| RIIβ | 197 | [4] |
Table 1: PKA Activation by this compound. This table presents the half-maximal effective concentration (EC50) values for the activation of PKA isoforms RIα and RIIβ by this compound, as determined by a fluorescence anisotropy assay.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
The synthesis of this compound typically starts from a more readily available precursor, 8-Bromo-cAMP.
Step 1: Synthesis of 8-Bromo-cAMP
-
Materials: Adenosine-3',5'-cyclic monophosphate (cAMP), bromine, aqueous sodium hydroxide.
-
Procedure:
-
Dissolve cAMP in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of bromine in the same alkaline solution while stirring vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).
-
The product, 8-Bromo-cAMP, will precipitate out of solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Conversion of 8-Bromo-cAMP to this compound
-
Materials: 8-Bromo-cAMP, 1,6-hexanediamine, a suitable solvent (e.g., water or a mixture of water and an organic solvent like dioxane).
-
Procedure:
-
Dissolve 8-Bromo-cAMP in the chosen solvent.
-
Add a large excess of 1,6-hexanediamine to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess 1,6-hexanediamine and solvent under reduced pressure.
-
Purify the crude product using column chromatography (e.g., on a DEAE-cellulose column with a triethylammonium bicarbonate buffer gradient) to yield pure this compound.
-
PKA Activation Assay using Fluorescence Anisotropy
This method measures the activation of PKA by monitoring the displacement of a fluorescently labeled inhibitor peptide from the catalytic subunit.[4]
-
Materials:
-
PKA holoenzyme (RIα or RIIβ)
-
Fluorescently labeled PKA inhibitor peptide (e.g., TR-IP20)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM ATP, 0.005% Triton X-100, pH 7.4)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader capable of measuring fluorescence anisotropy.
-
-
Procedure:
-
Prepare a solution of the PKA holoenzyme and the fluorescently labeled inhibitor peptide in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the PKA/inhibitor peptide solution to each well.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to reach equilibrium.
-
Measure the fluorescence anisotropy of each well using the plate reader.
-
Plot the change in fluorescence anisotropy as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50 value.
-
Affinity Chromatography for PKA Regulatory Subunit Purification
This protocol describes the use of this compound immobilized on agarose beads to purify PKA regulatory subunits.[2][3]
-
Materials:
-
This compound-Agarose beads
-
Cell lysate containing PKA
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7.4)
-
Elution Buffer (e.g., Binding/Wash Buffer containing a high concentration of cAMP or cGMP)
-
Chromatography column
-
-
Procedure:
-
Pack a chromatography column with this compound-Agarose beads and equilibrate the column with Binding/Wash Buffer.
-
Load the cell lysate onto the column and allow it to flow through by gravity or at a controlled flow rate.
-
Wash the column extensively with Binding/Wash Buffer to remove unbound proteins.
-
Elute the bound PKA regulatory subunits by applying the Elution Buffer to the column.
-
Collect the eluted fractions and analyze them for the presence of the purified protein using SDS-PAGE and Western blotting.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the PKA signaling pathway and a typical experimental workflow for studying this compound function.
Caption: The canonical cAMP/PKA signaling pathway.
Caption: Experimental workflow for this compound.
Conclusion
The aminohexylamino spacer at the C8 position of this compound is a critical determinant of its utility as a research tool. It enhances the molecule's ability to activate PKA with isoform selectivity and improves its cell permeability, making it a valuable reagent for in vitro and in vivo studies. Furthermore, the spacer's terminal amine provides a versatile point of attachment for immobilization and fluorescent labeling, enabling a wide range of experimental applications from protein purification to real-time binding analysis. This technical guide provides a foundational understanding of the role of the aminohexylamino spacer and offers practical protocols to aid researchers in leveraging the power of this compound to unravel the complexities of cAMP signaling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 8-AEA-cAMP-Agarose BIOLOG Life Science Institute [biolog.de]
- 3. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of 8-AHA-cAMP and cAMP
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the metabolic stability of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) and its parent molecule, cyclic adenosine monophosphate (cAMP). For researchers in drug discovery and cellular signaling, understanding the metabolic fate of cyclic nucleotide analogs is critical for the design of potent, long-acting therapeutic agents. This document summarizes the available data on their respective stability, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Executive Summary
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological responses. Its intracellular concentration and signaling duration are tightly regulated by the action of phosphodiesterases (PDEs), enzymes that catalyze its hydrolysis to adenosine monophosphate (AMP)[1][2]. The therapeutic potential of modulating cAMP signaling is often hampered by the rapid degradation of cAMP itself[3]. This compound, a synthetic analog of cAMP, has been engineered to overcome this limitation. It exhibits significantly enhanced metabolic stability due to its resistance to degradation by PDEs[4]. This increased stability prolongs its intracellular half-life, leading to sustained activation of downstream effectors such as Protein Kinase A (PKA).
Comparative Metabolic Stability: cAMP vs. This compound
| Compound | Key Structural Feature | Susceptibility to PDE Degradation | Intracellular Half-Life | Reference |
| cAMP | Unsubstituted at position 8 | High | Seconds to minutes | [3] |
| This compound | Aminohexylamino group at position 8 | Low to negligible | Significantly longer than cAMP | [4] |
Table 1: Comparative Properties of cAMP and this compound. This table highlights the key differences in structure and metabolic stability between the two molecules.
Signaling Pathways and Mechanism of Action
Both cAMP and this compound exert their primary effects through the activation of Protein Kinase A (PKA). However, the duration of this activation is significantly different due to their differing metabolic stabilities.
The cAMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP from ATP. cAMP then binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein targets, eliciting a cellular response. The signal is terminated by the action of PDEs, which hydrolyze cAMP to AMP[5][6][7][8].
Figure 1: The Canonical cAMP Signaling Pathway. This diagram illustrates the synthesis, action, and degradation of cAMP.
The this compound Signaling Pathway
This compound follows the same initial signaling cascade as cAMP, binding to and activating PKA. The crucial difference lies in its resistance to PDE-mediated degradation. This resistance leads to a prolonged presence of active this compound within the cell, resulting in sustained PKA activation and a more durable cellular response.
Figure 2: The this compound Signaling Pathway. This diagram highlights the resistance of this compound to PDE-mediated degradation, leading to a prolonged signal.
Experimental Protocols for Assessing Metabolic Stability
Determining the metabolic stability of cAMP analogs is crucial for their development as research tools and therapeutic agents. The following outlines a general experimental workflow for comparing the stability of this compound to cAMP.
In Vitro PDE Activity Assay
This assay directly measures the susceptibility of a cyclic nucleotide to enzymatic degradation by a specific phosphodiesterase isoform.
Materials:
-
Recombinant human phosphodiesterase (e.g., PDE4)
-
cAMP and this compound standards
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the assay buffer, PDE enzyme, and either cAMP or this compound in a 96-well plate.
-
Incubate the plate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the PDE reaction by adding a PDE inhibitor (e.g., IBMX) or by heat inactivation.
-
Add 5'-nucleotidase to the reaction mixture to convert the resulting AMP (from cAMP degradation) into adenosine and inorganic phosphate.
-
Incubate at 37°C to allow for the complete conversion of AMP.
-
Add the phosphate detection reagent and incubate at room temperature to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the rate of hydrolysis for each compound. A significantly lower rate for this compound compared to cAMP indicates greater metabolic stability.
Figure 3: In Vitro PDE Activity Assay Workflow. A flowchart outlining the key steps in assessing the enzymatic degradation of cAMP analogs.
Cellular Half-Life Determination
This experiment assesses the stability of the compounds in a more physiologically relevant context by measuring their persistence within cultured cells.
Materials:
-
Cultured cells (e.g., HEK293T)
-
cAMP and this compound
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) kit
-
Protein assay kit
Protocol:
-
Seed cells in multi-well plates and grow to confluence.
-
Treat the cells with either cAMP or this compound for a defined period to load the cells.
-
Wash the cells extensively with buffer to remove any extracellular compound.
-
At various time points (e.g., 0, 30, 60, 120 minutes), lyse the cells.
-
Collect the cell lysates and determine the intracellular concentration of the respective cyclic nucleotide using a competitive EIA.
-
Normalize the cyclic nucleotide concentration to the total protein content of each sample.
-
Plot the concentration of the cyclic nucleotide over time and calculate the intracellular half-life for both cAMP and this compound.
Figure 4: Cellular Half-Life Determination Workflow. A flowchart detailing the procedure for measuring the intracellular stability of cAMP analogs.
Conclusion
The available evidence strongly indicates that this compound possesses significantly greater metabolic stability than cAMP due to its resistance to phosphodiesterase-mediated hydrolysis. This enhanced stability translates to a prolonged intracellular half-life and sustained activation of downstream signaling pathways. For researchers and drug development professionals, this compound serves as a valuable tool for dissecting cAMP-mediated processes and as a lead compound for the design of novel therapeutics targeting the cAMP signaling cascade. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of the metabolic stability of these and other cyclic nucleotide analogs.
References
- 1. Reactome | cAMP degradation by Phosphodiesterases [reactome.org]
- 2. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. biolog.de [biolog.de]
- 5. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
Foundational Research on 8-AHA-cAMP and Protein Kinase A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) and its interaction with cAMP-dependent Protein Kinase A (PKA). It is designed to be a comprehensive resource, detailing the biochemical properties of this compound, its mechanism of action on PKA, and the experimental methodologies used to characterize this interaction. This guide is intended to support researchers and professionals in the fields of cell signaling, pharmacology, and drug development in their efforts to understand and utilize this important chemical tool.
Introduction to this compound and Protein Kinase A
Protein Kinase A (PKA) is a crucial serine/threonine kinase that acts as a primary intracellular effector of the second messenger cyclic AMP (cAMP).[1] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[2] Upon binding of cAMP to the regulatory subunits, a conformational change is induced, leading to the dissociation of the active catalytic subunits.[1][3] These catalytic subunits then phosphorylate a multitude of downstream protein substrates, thereby regulating a wide array of cellular processes, including metabolism, gene transcription, and cell proliferation.[2][4]
This compound is a synthetic analog of cAMP that features an aminohexylamino group at the C8 position of the adenine ring.[5][6] This modification confers several key properties, including increased membrane permeability compared to cAMP and site-selectivity for the regulatory subunits of PKA.[7] Specifically, this compound shows a preference for binding site B of the type I regulatory subunit (RI) of PKA.[7][8] This site-selectivity allows for the synergistic activation of PKA type I when used in combination with other cAMP analogs that target site A.[7][8] Furthermore, the terminal amino group of the hexyl spacer makes this compound a versatile tool for various biochemical applications, including affinity chromatography and surface plasmon resonance (SPR), by enabling its covalent immobilization to solid supports.[5][8][9]
Quantitative Data on this compound and PKA Interaction
The following tables summarize the key quantitative data from foundational research on this compound and its interaction with PKA.
| Parameter | Cell Line | Value | Reference |
| IC50 (Inhibition of Cell Replication) | Proliferating T lymphocytes | More potent than 8-piperidino-cAMP (IC50 = 1100 µM) | [7] |
| IPC-81 cells | 8-fold less potent than in T lymphocytes | [7] |
Table 1: Cellular Potency of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound in different cell lines, indicating its relative potency in inhibiting cell replication.
| PKA Isoform | Ligand | Ka (M⁻¹) | Kd (M) | Reference |
| RIα | This compound | 116 | 197 | [10] |
| RIIβ | This compound | 0.6 | - | [10] |
Table 2: Binding Affinity of this compound for PKA Regulatory Subunit Isoforms. This table provides the association (Ka) and dissociation (Kd) constants for the interaction of this compound with different PKA regulatory subunit isoforms as determined by fluorescence anisotropy.
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) | 17000 L·mol⁻¹·cm⁻¹ at 273 nm | [8] |
| Lipophilicity (LogP) | 1.34 | [8] |
| Molecular Weight | 443.4 g/mol | [8] |
Table 3: Physicochemical Properties of this compound. This table lists key physicochemical properties of this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction between this compound and PKA.
Fluorescence Anisotropy Assay for PKA Activation
Fluorescence anisotropy (or fluorescence polarization) is a technique used to measure the binding of molecules in solution.[11][12][13] In the context of PKA, it can be used to screen for compounds that either promote (agonists) or prevent (antagonists) the dissociation of the regulatory and catalytic subunits.
Principle: The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide inhibitor of PKA (like a derivative of the heat-stable protein kinase inhibitor, PKI) tumbles rapidly in solution, resulting in low fluorescence polarization. When the PKA holoenzyme is activated by an agonist like this compound, the catalytic subunits are released and can bind to the fluorescent peptide. This binding event significantly increases the molecular weight of the fluorescent complex, slowing its rotation and leading to an increase in fluorescence polarization.
Protocol:
-
Reagents and Buffers:
-
PKA holoenzyme (RIα or RIIβ isoforms)
-
Fluorescently labeled PKA inhibitor peptide (e.g., TR-IP20)
-
This compound stock solution (dissolved in DMSO or water)
-
Assay Buffer: 50 mM HEPES, 0.005% (v/v) Triton X-100, 2 mM ATP, 10 mM MgCl₂, 2 mM DTT.[10]
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKA holoenzyme (e.g., 6 nM), and the fluorescent peptide (e.g., 3 nM TR-IP20).[10]
-
Add varying concentrations of this compound to the wells of a 384-well black bottom plate.[10]
-
Add the reaction mixture to the wells containing this compound.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission wavelengths (e.g., 570 nm excitation and 630 nm emission for Texas Red).[10]
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the concentration of this compound.
-
The data can be fitted to a suitable binding model to determine parameters such as the EC50 for PKA activation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It is a powerful tool for characterizing the binding of ligands like this compound to proteins such as PKA.[14][15]
Principle: One of the interacting molecules (the ligand, e.g., this compound) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., a PKA regulatory subunit) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). By monitoring the association and dissociation phases of the interaction, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined.
Protocol:
-
Immobilization of this compound:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[14]
-
Dissolve this compound in a suitable buffer (e.g., 100 mM HEPES pH 8) and inject it over the activated surface to achieve covalent coupling via its primary amine.[14]
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the PKA regulatory subunit (e.g., RIα, RIβ, RIIα, RIIβ) in a suitable running buffer (e.g., Buffer A containing 0.005% P20, 1 mM ATP, and 10 mM MgCl₂).[14]
-
Inject the different concentrations of the R-subunit over the this compound-coupled surface at a constant flow rate.[14]
-
Monitor the association of the R-subunit to the surface.
-
Switch the flow back to the running buffer to monitor the dissociation of the R-subunit.
-
Regenerate the sensor surface between different analyte injections if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding model) to extract the kinetic and affinity constants.
-
Affinity Chromatography for Protein Purification
Principle: A cell lysate or protein mixture containing the target protein (PKA R-subunits) is passed over a column containing the this compound-agarose matrix. The R-subunits bind specifically to the immobilized this compound, while other proteins pass through the column. After washing away non-specifically bound proteins, the purified R-subunits are eluted from the column by changing the buffer conditions, for example, by adding a high concentration of free cAMP or cGMP to compete for binding.
Protocol:
-
Preparation of Affinity Matrix:
-
This compound is covalently coupled to an activated agarose support (e.g., NHS-activated Sepharose). Commercially prepared this compound-agarose is also available.[9]
-
-
Purification Procedure:
-
Pack the this compound-agarose into a chromatography column and equilibrate it with a suitable binding buffer.
-
Prepare a cell lysate containing the PKA R-subunits and clarify it by centrifugation or filtration.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elute the bound PKA R-subunits by applying an elution buffer containing a competing ligand, such as cGMP or cAMP.[14]
-
-
Analysis of Purified Protein:
-
The eluted fractions are collected and analyzed for the presence and purity of the PKA R-subunits using techniques such as SDS-PAGE and Western blotting.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PKA signaling pathway and the experimental workflows described above.
Caption: Canonical PKA signaling pathway activation by an extracellular signal.
Caption: Experimental workflow for the Fluorescence Anisotropy assay.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
This compound is a valuable and versatile tool for studying the structure and function of Protein Kinase A. Its site-selectivity for the RI subunit and its suitability for immobilization have made it instrumental in a variety of foundational research studies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the role of PKA in cellular signaling and exploring its potential as a therapeutic target. The continued application of techniques such as fluorescence anisotropy and surface plasmon resonance will undoubtedly lead to a deeper understanding of PKA regulation and the development of novel modulators of its activity.
References
- 1. Protein kinase A - Wikipedia [en.wikipedia.org]
- 2. CAMP Dependent Protein Kinase, Catalytic Subunit - Proteopedia, life in 3D [proteopedia.org]
- 3. google.com [google.com]
- 4. Crystal Structures Reveal Hidden Domain Mechanics in Protein Kinase A (PKA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolog.de [biolog.de]
- 6. biorxiv.org [biorxiv.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound BIOLOG Life Science Institute [biolog.de]
- 9. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 10. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.fredhutch.org [research.fredhutch.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 14. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Membrane Permeability of 8-AHA-cAMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-aminohexylamino-adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a crucial second messenger analog utilized in cellular signaling research. Its efficacy is intrinsically linked to its ability to traverse the cell membrane and elicit intracellular effects. This technical guide provides a comprehensive overview of the membrane permeability of this compound, consolidating available data, outlining experimental protocols for its assessment, and detailing its subsequent intracellular signaling pathway.
Introduction to this compound
This compound is a synthetic analog of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes. The structural modification at the 8th position with an aminohexylamino group enhances its membrane permeability compared to its parent molecule, cAMP, and other analogs like 8-ABA-cAMP.[1] This characteristic allows it to be readily taken up by cells, making it a valuable tool for studying cAMP-dependent signaling pathways.
Once inside the cell, this compound selectively activates Protein Kinase A (PKA), a key enzyme in the cAMP signaling cascade.[1][2] Specifically, it shows a preference for site B of the type I regulatory subunit (RI) of PKA.[1][2] This selective activation allows for the targeted investigation of PKA-mediated cellular events. Its biological effects are diverse, including the inhibition of T-lymphocyte proliferation and the modulation of platelet aggregation.[1]
Physicochemical Properties and Membrane Permeability
The ability of a molecule to cross the cell membrane is largely governed by its physicochemical properties, particularly its lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆N₇O₆P | --INVALID-LINK-- |
| Molecular Weight | 443.4 g/mol | --INVALID-LINK-- |
| Lipophilicity (LogP) | 1.34 | [2] |
Experimental Protocols for Assessing Membrane Permeability
To quantitatively assess the membrane permeability of this compound, standard in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay can be employed.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model evaluates the passive diffusion of a compound across an artificial lipid membrane.
Workflow for PAMPA:
Caption: Workflow for the PAMPA assay.
Detailed Protocol:
-
Preparation of Plates: A 96-well filter plate (donor plate) and a corresponding 96-well acceptor plate are used.
-
Membrane Coating: The filter of the donor plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: A solution of this compound at a known concentration is added to the wells of the donor plate. The acceptor plate is filled with buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Concentration Measurement: After incubation, the concentrations of this compound in both the donor and acceptor wells are measured using a sensitive analytical method such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / (Area * time * (VD + VA))) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
Area = Effective surface area of the membrane
-
time = Incubation time
-
[drug]acceptor = Concentration of the drug in the acceptor well
-
[drug]equilibrium = Equilibrium concentration
-
Caco-2 Cell Monolayer Assay
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. This model can assess both passive diffusion and active transport.
Workflow for Caco-2 Assay:
Caption: Workflow for the Caco-2 cell permeability assay.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Addition: this compound is added to either the apical (top) or basolateral (bottom) chamber of the Transwell insert.
-
Incubation: The cells are incubated for a specific time period (e.g., 2 hours).
-
Sample Collection and Analysis: Samples are collected from the opposite chamber and the concentration of this compound is quantified by LC-MS/MS.
-
Papp Calculation: The Papp value is calculated similarly to the PAMPA assay, taking into account the surface area of the Transwell membrane.
Intracellular Signaling Pathway of this compound
Upon crossing the cell membrane, this compound mimics the action of endogenous cAMP by activating PKA.
Caption: Signaling pathway of this compound.
Mechanism of Action:
-
Membrane Translocation: this compound passively diffuses across the cell membrane into the cytoplasm.
-
PKA Activation: In the cytoplasm, this compound binds to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, causing the release of the active catalytic subunits.
-
Substrate Phosphorylation: The active catalytic subunits of PKA then phosphorylate various downstream substrate proteins on serine and threonine residues.
-
Cellular Response: The phosphorylation of these substrates triggers a cascade of events leading to specific cellular responses, such as the inhibition of T-cell proliferation or the modulation of platelet function.
Quantifying Intracellular Effects of this compound
To confirm the successful delivery and bioactivity of this compound, it is essential to measure its intracellular concentration and its effect on PKA activation.
Measurement of Intracellular this compound Concentration
Protocol using HPLC-MS/MS:
-
Cell Treatment: Treat cells with a known concentration of this compound for a specific duration.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound. Lyse the cells using a suitable lysis buffer (e.g., methanol or a buffer containing detergents).
-
Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. Collect the supernatant containing the intracellular components.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify the intracellular concentration of this compound. A standard curve with known concentrations of this compound should be used for accurate quantification.
PKA Activation Assay
The activation of PKA by intracellular this compound can be assessed by measuring the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein).
Protocol using Western Blotting:
-
Cell Treatment and Lysis: Treat and lyse the cells as described above.
-
Protein Quantification: Determine the total protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a PKA substrate (e.g., anti-phospho-CREB). Also, probe with an antibody for the total amount of the substrate as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative increase in substrate phosphorylation, which corresponds to PKA activation.
Conclusion
This compound serves as a valuable membrane-permeant tool for investigating cAMP-PKA signaling. Its enhanced lipophilicity allows for efficient cellular uptake, enabling the study of a wide range of downstream cellular processes. While direct quantitative permeability data remains to be extensively published, its well-documented biological effects in various cell types underscore its effective membrane translocation. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess its permeability and subsequent intracellular activity, furthering our understanding of the critical role of cAMP in cellular regulation.
References
The Discovery and Initial Characterization of 8-AHA-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(6-aminohexylamino)-adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). Since its initial description, this compound has become an invaluable tool in the study of cAMP-mediated signaling pathways, primarily through its application in affinity chromatography for the purification of cAMP-dependent proteins, most notably Protein Kinase A (PKA). This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, including its synthesis, biochemical properties, and key experimental applications.
Discovery and Synthesis
The development of this compound was driven by the need for effective tools to isolate and study cAMP-binding proteins. The synthesis involves a two-step process starting from the commercially available 8-bromo-cAMP. The bromine atom at the 8-position of the adenine ring is first substituted with a hexamethylenediamine spacer arm. This nucleophilic substitution reaction results in the formation of this compound.
While the seminal work by Dills et al. (1976) laid the groundwork for the synthesis of 8-substituted cAMP analogs, detailed protocols have been refined over time. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
8-bromo-cAMP sodium salt
-
1,6-diaminohexane (hexamethylenediamine)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 8-bromo-cAMP sodium salt in anhydrous DMF. Add a significant molar excess of 1,6-diaminohexane to the solution. This excess drives the reaction towards the monosubstituted product and minimizes the formation of bis-substituted cAMP.
-
Reaction Conditions: Add triethylamine to the reaction mixture to act as a base and scavenge the HBr formed during the reaction. Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours. The exact temperature and reaction time can be optimized by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the crude product by adding the reaction mixture to a large volume of diethyl ether. Collect the precipitate by filtration and wash it with diethyl ether to remove unreacted 1,6-diaminohexane and other impurities.
-
Chromatographic Purification: Further purify the crude product using column chromatography. The choice of stationary and mobile phases will depend on the specific impurities present, but a silica gel column with a gradient of chloroform and methanol is often effective.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Initial Characterization: Biochemical Properties and Interaction with PKA
This compound is characterized by the presence of a six-carbon spacer arm with a terminal amino group at the 8-position of the adenine ring. This modification has several important consequences for its biochemical behavior.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅N₇O₆P | [1] |
| Molecular Weight | 442.39 g/mol | [1] |
| Absorbance Maximum (λmax) | 273 nm | [2] |
| Molar Extinction Coefficient (ε) | 17,000 M⁻¹cm⁻¹ at 273 nm | [2] |
Interaction with Protein Kinase A (PKA)
PKA is a key effector of cAMP signaling and exists as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change that leads to the dissociation and activation of the C subunits. The R subunits have two tandem cAMP-binding domains, designated A and B.
This compound exhibits site-selective binding to the regulatory subunits of PKA, showing a preference for site B of the type I regulatory subunit (RI).[2] This property makes it a valuable tool for studying the distinct roles of the two cAMP-binding sites in PKA activation.
Recent studies using focal molography have provided quantitative data on the binding kinetics and thermodynamics of this compound to the PKA regulatory subunit.[3]
| Parameter | Value (in Buffer) | Value (in 50% Human Serum) | Reference |
| Association Rate Constant (k_on) | 2.0 x 10⁵ M⁻¹s⁻¹ | 1.1 x 10⁵ M⁻¹s⁻¹ | [3] |
| Dissociation Rate Constant (k_off) | 1.1 x 10⁻² s⁻¹ | 1.3 x 10⁻² s⁻¹ | [3] |
| Equilibrium Dissociation Constant (K_D) | 55 nM | 118 nM | [3] |
Key Experimental Applications
The primary application of this compound is in affinity chromatography for the purification of PKA and other cAMP-binding proteins. The terminal amino group of the hexyl spacer allows for its covalent immobilization to a solid support, such as agarose beads.
Affinity Chromatography of PKA
This technique allows for the selective isolation of PKA regulatory subunits and their associated proteins from crude cell or tissue lysates.
Materials:
-
This compound-agarose resin
-
Cell or tissue lysate containing PKA
-
Lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitors)
-
Wash buffer (Lysis buffer with a lower salt concentration, e.g., 50 mM NaCl)
-
Elution buffer (Wash buffer containing a high concentration of cAMP, e.g., 10-50 mM)
-
Chromatography column
Procedure:
-
Resin Preparation: Swell the this compound-agarose resin in lysis buffer and pack it into a chromatography column. Equilibrate the column by washing it with several column volumes of lysis buffer.
-
Sample Loading: Clarify the cell or tissue lysate by centrifugation to remove insoluble debris. Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Elute the bound PKA by applying the elution buffer to the column. The high concentration of free cAMP in the elution buffer competes with the immobilized this compound for binding to the PKA regulatory subunits, causing the holoenzyme or the regulatory subunits to be released from the resin.
-
Analysis: Collect the eluted fractions and analyze them for the presence of PKA subunits using techniques such as SDS-PAGE and Western blotting.
PKA Activity Assay
While this compound is primarily used for its binding properties, it can also be used to activate PKA in vitro for activity assays. The following is a general protocol for a radiometric PKA activity assay that can be adapted for use with this compound.
Materials:
-
Purified PKA
-
This compound
-
Kemptide (LRRASLG), a specific PKA substrate
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM MOPS, pH 7.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper (P81)
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, a desired concentration of this compound (e.g., 10 µM), Kemptide (e.g., 100 µM), and purified PKA.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specific time period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a piece of P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the Kemptide substrate using a scintillation counter.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the canonical cAMP signaling pathway and the experimental workflow for the characterization of this compound.
Conclusion
This compound has proven to be an indispensable reagent for the study of cAMP signaling. Its key features, including the presence of a functionalizable spacer arm and its site-selective binding to PKA, have enabled significant advances in our understanding of the purification, function, and regulation of cAMP-dependent proteins. The detailed protocols and characterization data presented in this guide provide a solid foundation for researchers utilizing this important cAMP analog in their work.
References
Principles and Applications of 8-AHA-cAMP in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a synthetic analog of the ubiquitous second messenger cyclic adenosine monophosphate (cAMP). Its unique chemical structure, featuring an aminohexylamino linker at the C8 position of the adenine ring, provides a versatile tool for investigating cAMP-mediated signaling pathways. This technical guide delves into the fundamental principles of using this compound in biological research, with a focus on its mechanism of action, its primary application in affinity-based protein purification, and detailed experimental protocols.
Introduction to this compound
This compound is a valuable molecular probe for elucidating the complex roles of cAMP in cellular processes. The key feature of this compound is the hexyl spacer arm terminating in a primary amine group.[1][2] This functional group allows for the covalent attachment of this compound to solid supports, such as agarose beads, or for conjugation with various reporter molecules like fluorescent dyes, without significantly compromising its ability to bind to cAMP-dependent proteins.[2]
One of the significant advantages of this compound is its increased resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs) compared to the native cAMP.[2] This metabolic stability ensures its longevity in experimental systems, making it a reliable tool for studying cAMP signaling.
Mechanism of Action
This compound functions as a selective activator of cAMP-dependent protein kinase (PKA).[2][3] PKA is a key effector enzyme in the cAMP signaling cascade and exists as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. In the inactive state, the R subunits bind to and inhibit the C subunits. Upon binding of cAMP to the R subunits, a conformational change occurs, leading to the dissociation of the active C subunits, which can then phosphorylate their downstream targets.
This compound exhibits a preference for binding to the B-site of the type I regulatory subunit (RI) of PKA.[3][4] This site selectivity can be exploited in combination with other cAMP analogs that show preference for the A-site to achieve synergistic and selective activation of PKA type I.[2][3]
Applications in Biological Systems
The primary application of this compound lies in its use as a ligand for affinity chromatography to isolate and identify cAMP-binding proteins from complex biological mixtures such as cell lysates.[4] When immobilized on a solid support like agarose, this compound creates a powerful tool for "pull-down" assays, enabling the enrichment and subsequent identification of proteins that interact with cAMP. This technique is instrumental in discovering novel cAMP effectors and in studying the composition of PKA holoenzymes and their associated A-Kinase Anchoring Proteins (AKAPs).
Furthermore, the terminal amino group of this compound allows for its conjugation with fluorescent dyes, creating fluorescent cAMP analogs. These probes are useful in various applications, including fluorescence polarization assays to study cAMP-protein interactions and in cellular imaging to visualize the localization and dynamics of cAMP signaling.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Inhibition of cell proliferation) | 4-fold more potent than methylamino-cAMP | T lymphocytes | [3] |
| IC50 (Inhibition of cell proliferation) | 8-fold more potent than methylamino-cAMP | IPC-81 cells | [3] |
Experimental Protocols
Affinity Chromatography/Pull-Down Assay for Identification of cAMP-Binding Proteins
This protocol outlines the general steps for using this compound-agarose to enrich for cAMP-binding proteins from a cell lysate for subsequent identification by mass spectrometry.
Materials:
-
This compound-agarose beads
-
Cell lysis buffer (e.g., 20 mM MOPS, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7.0, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., cell lysis buffer with reduced protease inhibitors)
-
Elution buffer (e.g., 10-40 mM cAMP or cGMP in wash buffer, or a low pH buffer like 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (if using low pH elution, e.g., 1 M Tris-HCl, pH 8.5)
-
Spin columns or magnetic rack (depending on the type of agarose beads)
-
End-over-end rotator
-
Spectrophotometer for protein quantification
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (clarified lysate) and determine the protein concentration.
-
-
Bead Equilibration:
-
Resuspend the this compound-agarose slurry and transfer the desired amount to a microcentrifuge tube.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three times with 10 bed volumes of ice-cold lysis buffer.
-
-
Binding of Proteins to Beads:
-
Add a defined amount of cell lysate (e.g., 1-5 mg of total protein) to the equilibrated beads.
-
Incubate the mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant (unbound fraction).
-
Wash the beads 3-5 times with 10-20 bed volumes of ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Competitive Elution: Add 1-3 bed volumes of elution buffer containing a high concentration of free cAMP or cGMP to the beads. Incubate for 10-30 minutes at room temperature with gentle agitation.
-
pH Elution: Add 1-3 bed volumes of low pH elution buffer. Incubate for 5-10 minutes. Immediately neutralize the eluate with neutralization buffer.
-
Pellet the beads and carefully collect the supernatant containing the eluted proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be precipitated (e.g., using TCA) and then resolubilized in a buffer compatible with downstream analysis.
-
Alternatively, the sample can be directly run on an SDS-PAGE gel, and the protein bands of interest can be excised for in-gel digestion and subsequent mass spectrometry analysis.
-
Visualizations
cAMP Signaling Pathway
Caption: The cAMP signaling pathway, from extracellular signal to cellular response.
Experimental Workflow for Identifying cAMP-Binding Proteins
Caption: Workflow for identifying cAMP-binding proteins using this compound pull-down.
References
Methodological & Application
Application Notes and Protocols for 8-AHA-cAMP in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a valuable analog of cyclic AMP (cAMP) utilized in cell culture experiments to investigate the cAMP-mediated signaling pathway. As a selective activator of cAMP-dependent protein kinase (PKA), this compound exhibits a preference for the regulatory subunit type I (RI).[1][2] Its key feature is the aminohexylamino linker at the 8th position of the adenine ring, which allows for its immobilization on solid supports like agarose beads, making it an essential tool for affinity-based purification of cAMP-binding proteins.[3][4][5] Furthermore, its increased membrane permeability compared to some other cAMP analogs allows for effective modulation of intracellular PKA activity.[1][2]
These application notes provide detailed protocols for the use of this compound in cell culture, including direct stimulation of PKA activity, affinity pull-down assays to identify cAMP-binding proteins, and a prospective protocol for live-cell imaging applications.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅N₇O₆P | [3] |
| Molecular Weight | 442.39 g/mol | [3] |
| Purity | >98% (HPLC) | [5] |
| Solubility | Soluble in water (low concentration), solubility improved with dilute alkali | [1][2] |
| Storage | Store at -20°C or below | [5] |
Table 2: Recommended Concentration Ranges for cAMP Analogs in Cell Culture
| cAMP Analog | Cell Type | Concentration Range | Incubation Time | Effect | Reference |
| This compound & other analogs | Proliferating T lymphocytes | 30 µM - 1100 µM (IC50) | Not specified | Inhibition of cell replication | [1][2] |
| 8-Cl-cAMP | Chronic Myelogenous Leukemia (CML) cells | 50 µM - 100 µM | 24 - 48 hours | Selective purging of Ph1 chromosome positive cells | [6][7] |
| 8-Br-cAMP | MC3T3-E1 and HUVEC cells | 100 µM | 1 day or continuous | Induction of VEGF production and osteoblastic differentiation | [8] |
| 8-CPT-cAMP | NB4 and NB4-LR1 cells | 0.2 mM | 48 hours | Potentiation of ATRA-induced maturation | [9] |
Signaling Pathway
The canonical cAMP signaling pathway involves the activation of adenylyl cyclase, leading to the production of cAMP from ATP. cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream target proteins, modulating their activity and leading to various cellular responses.
Experimental Protocols
Protocol 1: Direct PKA Activation in Cell Culture
This protocol describes the direct application of this compound to cultured cells to study the downstream effects of PKA activation.
Materials:
-
This compound
-
Sterile, cell culture grade water or DMSO for stock solution preparation
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blotting, RNA extraction kit for qPCR)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10-100 mM) in sterile water or DMSO. Store aliquots at -20°C or below. Note that solubility in water at high concentrations may be limited, and the use of a dilute alkali can improve solubility.[1][2]
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A starting concentration of 100 µM is recommended, with a range of 10 µM to 1 mM for dose-response experiments.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired period. PKA activation can be rapid, with maximal activation often observed within 1 hour, returning to baseline by 6-8 hours.[10] For longer-term studies, such as gene expression changes or cell proliferation assays, incubation times of 24-72 hours may be necessary.[6][7][8]
-
Downstream Analysis: Following incubation, wash the cells with PBS and proceed with the desired downstream analysis to assess the effects of PKA activation. This may include:
-
Western Blotting: To analyze the phosphorylation status of PKA substrates (e.g., CREB).
-
qPCR: To measure changes in the expression of cAMP-responsive genes.
-
Cell Viability/Proliferation Assays: To assess the impact on cell growth.
-
Enzyme Activity Assays: To measure the activity of PKA or other downstream enzymes.
-
Protocol 2: Affinity Pull-Down Assay using this compound-Agarose
This protocol outlines the use of this compound immobilized on agarose beads to isolate and identify cAMP-binding proteins from cell lysates.
Materials:
-
This compound-Agarose beads
-
Cell line of interest
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)
-
Elution Buffer (e.g., Binding/Wash Buffer containing 10-50 mM free cAMP or a high salt concentration like 1 M NaCl)
-
Microcentrifuge tubes or spin columns
-
End-over-end rotator
-
Reagents for protein analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry)
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to a high density (e.g., 80-90% confluency in a 10 cm dish).
-
Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Bead Equilibration:
-
Resuspend the this compound-Agarose beads in Binding/Wash Buffer.
-
Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant.
-
Repeat the wash step two more times to equilibrate the beads.
-
-
Binding:
-
Add an appropriate amount of cell lysate (e.g., 500 µg - 1 mg of total protein) to the equilibrated beads.
-
Incubate the mixture on an end-over-end rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant (save a sample of the unbound fraction for analysis).
-
Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 15-30 minutes at 4°C with gentle agitation.
-
Pellet the beads and collect the supernatant containing the eluted cAMP-binding proteins.
-
Repeat the elution step for complete recovery.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue or silver staining, or by Western blotting using antibodies against known or suspected cAMP-binding proteins.
-
For identification of novel binding partners, the eluted proteins can be analyzed by mass spectrometry.
-
Protocol 3: Prospective Live-Cell Imaging with Fluorescently Labeled this compound
This prospective protocol describes a potential application of a fluorescently labeled this compound derivative for visualizing its interaction with intracellular targets. This is a more advanced technique and would require a custom-synthesized fluorescent conjugate.
Materials:
-
Fluorescently labeled this compound (e.g., this compound-FITC)
-
Live-cell imaging compatible cell culture dishes or slides
-
Live-cell imaging microscope with appropriate filter sets
-
Cell line of interest, potentially expressing a fluorescently tagged PKA subunit (e.g., PKA-RII-mCherry) for colocalization studies
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
Procedure:
-
Cell Preparation:
-
Seed cells on live-cell imaging dishes and allow them to adhere.
-
If applicable, transfect cells with a plasmid encoding a fluorescently tagged PKA subunit and allow for expression.
-
-
Labeling:
-
Prepare a working solution of the fluorescently labeled this compound in live-cell imaging buffer. The optimal concentration will need to be determined empirically to maximize signal-to-noise.
-
Wash the cells with imaging buffer and then incubate with the fluorescent this compound solution. Incubation time should be minimized to reduce non-specific uptake and potential phototoxicity.
-
-
Imaging:
-
Mount the dish on the live-cell imaging microscope.
-
Acquire images using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Time-lapse imaging can be performed to monitor the dynamics of the fluorescent analog's localization within the cell.
-
If a fluorescently tagged PKA subunit is co-expressed, sequential imaging with different filter sets can be used to assess colocalization.
-
-
Data Analysis:
-
Analyze the images to determine the subcellular localization of the fluorescent this compound.
-
Quantify the fluorescence intensity in different cellular compartments.
-
If applicable, perform colocalization analysis with the tagged PKA subunit.
-
References
- 1. Genetically encoded sensors towards imaging cAMP and PKA activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A Multiparameter Live Cell Imaging Approach to Monitor Cyclic AMP and Protein Kinase A Dynamics in Parallel | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biolog.de [biolog.de]
- 6. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Affinity Chromatography with 8-AHA-cAMP-Agarose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for purifying proteins based on their specific binding to an immobilized ligand. 8-(6-Aminohexyl)aminoadenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) coupled to an agarose matrix is a highly effective tool for the selective isolation and purification of proteins that have a binding affinity for cyclic AMP (cAMP). This includes key signaling proteins such as the regulatory subunits of cAMP-dependent protein kinase (PKA), phosphodiesterases (PDEs), and other cAMP-binding proteins.[1][2][3][4]
The principle of this technique lies in the specific interaction between the immobilized cAMP analog and the cAMP-binding domain of the target protein. The this compound ligand mimics the natural second messenger cAMP, allowing for the capture of target proteins from a complex mixture like a cell lysate. The spacer arm (aminohexylamino) attached at the 8th position of the cAMP molecule ensures that the ligand is accessible for binding to the target protein with minimal steric hindrance.[2] Non-target proteins do not bind to the matrix and are washed away. The bound proteins can then be eluted by changing the buffer conditions, typically by introducing a high concentration of free cAMP or cGMP to compete for the binding sites.
Key Applications
-
Purification of cAMP-dependent Protein Kinase (PKA): A primary application is the purification of the PKA holoenzyme or its individual regulatory (R) subunits.[5]
-
Isolation of Phosphodiesterases (PDEs): This resin can be used to isolate and study PDEs, the enzymes responsible for the degradation of cAMP.[2]
-
Identification of Novel cAMP-Binding Proteins: Researchers can use this compound-agarose to screen for and identify previously unknown proteins that are regulated by or interact with cAMP.
-
Pull-down Assays: The resin is suitable for pull-down experiments to study protein-protein interactions involving a cAMP-binding protein of interest.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound-agarose. It is important to note that the binding capacity can vary depending on the specific target protein, its concentration in the lysate, and the experimental conditions.
| Parameter | Value | Source |
| Ligand | 8-(6-Aminohexyl)aminoadenosine-3',5'-cyclic monophosphate | [2] |
| Matrix | Agarose | [2] |
| Spacer Arm | 6-aminohexylamino | [2] |
| Ligand Density | ~6 µmol/mL of settled gel | [6] |
Note: While direct binding capacities for specific proteins on this compound-agarose are not always readily published in a standardized format, comparative studies have shown that the efficiency of purification can be influenced by the choice of ligand and spacer arm. For instance, for the purification of all PKA R-subunit isoforms, Sp-8-AEA-cAMPS agarose has been reported to be more efficient in some cases.[5]
Signaling Pathway: cAMP-Dependent Protein Kinase A (PKA) Activation
The cAMP signaling pathway is a fundamental mechanism in cellular signal transduction. It is initiated by the activation of G-protein coupled receptors, leading to the production of cAMP by adenylyl cyclase. cAMP then acts as a second messenger, primarily by activating PKA. The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of two cAMP molecules to each R subunit induces a conformational change, causing the release of the active C subunits. These C subunits can then phosphorylate various substrate proteins, leading to a cellular response.[1][][8][9]
Experimental Protocols
Protocol 1: Purification of PKA Regulatory Subunits from Cell Lysate
This protocol outlines the steps for the affinity purification of PKA regulatory subunits using this compound-agarose in a batch or column format.
Materials:
-
This compound-Agarose slurry
-
Lysis Buffer (e.g., 20 mM MOPS pH 7.0, 100 mM NaCl, 1 mM β-mercaptoethanol, 2 mM EDTA, 2 mM EGTA, supplemented with protease inhibitors)[5]
-
Wash Buffer (e.g., Lysis Buffer with a higher salt concentration, like 500 mM NaCl, to reduce non-specific binding)
-
Elution Buffer (e.g., Lysis Buffer containing 10-40 mM cAMP or cGMP)[5][6]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Centrifuge tubes or chromatography column
-
End-over-end rotator
-
Spectrophotometer or protein assay reagents
Procedure:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Equilibration of the Affinity Resin:
-
Transfer the desired amount of this compound-agarose slurry to a tube or column.
-
Wash the resin with 5-10 column volumes (CV) of Lysis Buffer to remove the storage buffer and equilibrate the resin.
-
-
Binding of Target Protein:
-
Add the clarified cell lysate to the equilibrated resin.
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., using an end-over-end rotator) to allow for binding of the target protein.
-
-
Washing:
-
Pellet the resin by centrifugation (if in batch mode) or let the buffer flow through (if in a column).
-
Discard the supernatant (flow-through).
-
Wash the resin with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Repeat this step 3-5 times.
-
A final wash with Lysis Buffer can be performed to remove the high salt.
-
-
Elution:
-
Add 1-2 CV of Elution Buffer to the resin.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Collect the eluate by centrifugation or column flow-through.
-
Repeat the elution step 2-3 times to maximize the recovery of the bound protein.
-
Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer if a low pH elution is used (not typical for cAMP elution).
-
-
Analysis:
-
Determine the protein concentration of the eluted fractions.
-
Analyze the purity of the eluted protein by SDS-PAGE and Coomassie staining or Western blotting using an antibody specific for the PKA regulatory subunit.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for affinity chromatography using this compound-agarose.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of purified protein | Inefficient binding | - Ensure the lysate pH is optimal for binding (typically neutral).- Increase incubation time during the binding step.- Check the integrity of the target protein in the lysate. |
| Protein loss during washing | - Reduce the stringency of the wash buffer (e.g., lower salt concentration).- Decrease the number of wash steps. | |
| Incomplete elution | - Increase the concentration of free cAMP in the elution buffer.- Perform multiple, sequential elutions with smaller volumes.- Increase the incubation time for elution. | |
| High level of contaminating proteins | Non-specific binding | - Increase the salt concentration in the lysis and wash buffers.- Add a non-ionic detergent (e.g., 0.1% Triton X-100) to the buffers.- Include a pre-clearing step by incubating the lysate with unconjugated agarose beads before adding the affinity resin. |
| Target protein is in the flow-through | Binding capacity of the resin was exceeded | - Use a larger volume of resin.- Reduce the amount of lysate loaded onto the column. |
| Incorrect binding conditions | - Verify the pH and ionic strength of the binding buffer. |
For further inquiries or specific applications, it is recommended to consult the manufacturer's instructions for the this compound-agarose resin and relevant scientific literature.
References
- 1. pnas.org [pnas.org]
- 2. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 3. biocompare.com [biocompare.com]
- 4. 8-AEA-cAMP-Agarose BIOLOG Life Science Institute [biolog.de]
- 5. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolog.de [biolog.de]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. news-medical.net [news-medical.net]
Application Notes and Protocols: Utilizing 8-AHA-cAMP for Isoform-Specific PKA Activation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP), a key analog of cyclic AMP (cAMP), for the nuanced study of Protein Kinase A (PKA) isoform activation. PKA, a central mediator of signal transduction, exists in different isoforms (PKA-Iα, Iβ, IIα, and IIβ), each with distinct tissue distribution and cellular functions. Understanding the specific activation of these isoforms is critical for elucidating their roles in various physiological and pathological processes. This compound serves as a valuable tool in this endeavor due to its site-selectivity and its utility in affinity-based applications.
Application Note 1: Synergistic Activation of PKA Type I Isoforms
This compound exhibits a preference for the 'Site B' cAMP-binding domain within the regulatory subunits of PKA, particularly in PKA type I isoforms.[1] This property can be exploited to achieve synergistic and isoform-selective activation of PKA-I when used in conjunction with a cAMP analog that preferentially binds to 'Site A', such as N6-benzoyl-cAMP (6-Bnz-cAMP) or 8-piperidino-cAMP (8-PIP-cAMP). This approach allows for the targeted activation of PKA-I, enabling researchers to dissect its specific downstream signaling pathways.
Quantitative Data: PKA Isoform Activation by this compound
The following table summarizes the half-maximal effective concentration (EC50) values for the activation of different PKA holoenzyme isoforms by this compound.
| PKA Isoform | This compound EC50 (nM) | Reference |
| RIα | 116 | --INVALID-LINK-- |
| RIIβ | 197 | --INVALID-LINK-- |
Signaling Pathway: PKA Activation
Caption: Canonical PKA signaling pathway initiated by an extracellular signal.
Experimental Protocol: Synergistic PKA-I Activation Assay
This protocol describes a kinase activity assay to measure the synergistic activation of PKA type I by this compound and a site A-selective cAMP analog.
Materials:
-
Purified PKA-Iα holoenzyme
-
This compound
-
N6-benzoyl-cAMP (or other site A-selective analog)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM ATP)
-
PKA substrate peptide (e.g., Kemptide, LRRASLG)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper and wash buffer (for radioactive assay)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a stock solution of this compound and N6-benzoyl-cAMP in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of each cAMP analog individually and in combination. For synergistic activation, a fixed suboptimal concentration of one analog can be used while titrating the other.
-
In a microplate, set up the kinase reactions by adding the following components in order:
-
Kinase assay buffer
-
PKA-Iα holoenzyme (final concentration in the low nM range)
-
cAMP analog dilutions (individual or combined)
-
-
Pre-incubate the mixture for 10 minutes at room temperature to allow for cAMP binding and PKA activation.
-
Initiate the kinase reaction by adding the PKA substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction. For a radioactive assay, spot a portion of the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a microplate reader for non-radioactive methods.
-
Plot the kinase activity as a function of the cAMP analog concentration to determine the EC50 values and observe the synergistic effect.
Application Note 2: Affinity Purification of PKA Regulatory Subunits
Experimental Workflow: Affinity Purification
Caption: Workflow for the affinity purification of PKA regulatory subunits.
Experimental Protocol: Affinity Purification of PKA R-Subunits using this compound-Agarose
This protocol outlines the steps for isolating PKA regulatory subunits from a cell lysate.
Materials:
-
This compound-Agarose slurry
-
Lysis buffer (e.g., 20 mM MOPS, pH 7.0, 150 mM NaCl, 5 mM β-mercaptoethanol, protease inhibitors)
-
Wash buffer (e.g., Lysis buffer with 1 M NaCl for stringent washing)
-
Elution buffer (e.g., Lysis buffer containing 10-50 mM cAMP)
-
Cell or tissue sample expressing PKA
-
Microcentrifuge tubes or chromatography columns
-
End-over-end rotator
Procedure:
-
Lysate Preparation:
-
Harvest cells or tissue and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Binding:
-
Equilibrate the this compound-agarose resin by washing it three times with lysis buffer.
-
Add the cell lysate to the equilibrated resin.
-
Incubate the mixture for 2-4 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the resin by centrifugation (e.g., 500 x g for 1 minute) and carefully remove the supernatant.
-
Wash the resin three times with lysis buffer to remove loosely bound proteins.
-
For a more stringent wash, perform two additional washes with wash buffer containing 1 M NaCl, followed by two washes with lysis buffer to remove the high salt.
-
-
Elution:
-
Add elution buffer to the washed resin.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Pellet the resin by centrifugation and collect the supernatant containing the purified R subunits.
-
Repeat the elution step to maximize recovery.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining or Western blotting using antibodies specific for the different PKA R-subunit isoforms.
-
The purified R subunits can be used for various downstream applications, including mass spectrometry to identify interacting partners.
-
These application notes and protocols provide a framework for utilizing this compound as a versatile tool in PKA research. By leveraging its site-selectivity and suitability for affinity chromatography, researchers can gain deeper insights into the isoform-specific roles of PKA in cellular signaling.
References
Application Notes: Immobilizing 8-AHA-cAMP for Protein Purification
Introduction
8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is an analog of the second messenger cyclic AMP (cAMP). It is distinguished by an aminohexylamino spacer arm attached to the 8th position of the adenine nucleobase.[1] This functional group provides a primary amine, making this compound suitable for covalent immobilization to various solid supports, such as agarose beads, for use in affinity chromatography.[1][2]
This affinity matrix is a valuable tool for the purification of cAMP-binding proteins, including the regulatory (R) subunits of cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase, and phosphodiesterases.[3][4][5] The principle of this technique relies on the specific interaction between the immobilized cAMP analog and the cyclic nucleotide-binding domain (CNB) of the target proteins. Bound proteins can then be specifically eluted using a solution containing free cAMP or cGMP, or by altering buffer conditions to disrupt the interaction.
While this compound is a conventional and widely used ligand for these purposes, newer analogs such as Sp-8-AEA-cAMPS have been developed and may offer superior performance, including more efficient elution and higher yields of purified protein.[6][7] These application notes provide detailed protocols for both the immobilization of this compound onto an agarose matrix and the subsequent use of the affinity resin for protein purification.
PKA Signaling and Purification Target
The primary target for this compound affinity chromatography is often the regulatory subunit of PKA. In its inactive state, PKA exists as a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, causing the release and activation of the C subunits. The affinity matrix selectively captures the free R-subunits or the entire holoenzyme.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Full Name | 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate | [1] |
| Abbreviation | This compound | [1] |
| Molecular Formula | C₁₆H₂₆N₇O₆P | [1] |
| Molecular Weight | 443.4 g/mol | [1] |
| UV λmax | 273 nm (at pH 7) | [1] |
| Molar Extinction Coeff. (ε) | 17,000 L·mol⁻¹·cm⁻¹ | [1] |
| Purity (Typical) | >98% (HPLC) | [1] |
Table 2: Relative Purification Efficiency of cAMP Analogs for PKA R-Subunits
This table summarizes a comparison of different immobilized cAMP analogs for the purification of the RIα subunit of PKA. Yields are relative to the total protein obtained from the most efficient analog.
| Immobilized Ligand | Elution Method | Relative Protein Yield | Key Observation | Reference |
| This compound | cGMP then cAMP | Less efficient than 8-AEA-cAMP | Conventional ligand, but shows incomplete elution. | [6] |
| 8-AEA-cAMP | cGMP then cAMP | Moderate | Better than this compound, but still incomplete elution. | [6] |
| Sp-8-AEA-cAMPS | cGMP then cAMP | High (Reference Standard) | Superior enrichment and allows for mild elution conditions. | [6][7] |
Experimental Protocols
Protocol 1: Covalent Immobilization of this compound to NHS-Activated Agarose
This protocol describes the coupling of this compound to N-hydroxysuccinimide (NHS)-activated agarose beads. The primary amine on the hexyl spacer of this compound reacts with the NHS ester on the agarose to form a stable amide bond.[6][8]
Materials:
-
NHS-activated Agarose (e.g., Affi-Gel 10)
-
This compound
-
Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2-8.0
-
Wash Buffer: 1 M NaCl
-
Quenching/Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide
-
Spin columns or refrigerated centrifuge
Procedure:
-
Resin Preparation:
-
Dispense the required volume of NHS-activated agarose slurry into a conical tube.
-
Pellet the resin by centrifugation (500 x g for 1 minute) and discard the supernatant (storage solvent, e.g., isopropanol).
-
Wash the resin three times with ice-cold deionized water to remove the solvent.
-
-
Ligand Preparation:
-
Immediately dissolve this compound in the Coupling Buffer to a final concentration of 5-10 mM. The exact concentration can be optimized.
-
-
Coupling Reaction:
-
Washing:
-
Pellet the resin by centrifugation (500 x g for 1 minute) and discard the supernatant.
-
Wash the resin three to five times with Wash Buffer to remove unreacted ligand.
-
-
Blocking Unreacted Sites:
-
Add the Quenching/Blocking Buffer to the resin.
-
Incubate for 1-2 hours at room temperature with gentle mixing to block any remaining active NHS-ester groups.
-
-
Final Wash and Storage:
-
Wash the resin extensively with PBS to remove the quenching buffer.
-
Resuspend the final this compound-agarose resin in Storage Buffer to create a 50% slurry.
-
Store at 4°C. The resin is now ready for affinity purification.
-
Protocol 2: Affinity Purification of PKA Regulatory Subunits
This protocol provides a general framework for purifying cAMP-binding proteins from a cell lysate using the prepared this compound-agarose.[3][6][10]
Materials:
-
This compound-agarose resin slurry
-
Chromatography column
-
Lysis Buffer (e.g., 20 mM MOPS, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7.0)[7]
-
Equilibration/Wash Buffer (same as Lysis Buffer)
-
High Salt Wash Buffer (optional, e.g., Equilibration Buffer + 1 M NaCl)
-
Elution Buffer: Equilibration Buffer + 10-40 mM cAMP or cGMP[3][11]
-
Regeneration Buffer: 8 M Urea or high salt buffer[11]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Column Preparation:
-
Pack an appropriate amount of this compound-agarose resin into a chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Equilibration/Wash Buffer.
-
-
Sample Preparation and Loading:
-
Prepare a clarified cell lysate containing the target protein(s). Ensure the lysate is in a buffer compatible with binding (e.g., exchange into Equilibration Buffer).
-
Apply the lysate to the equilibrated column at a flow rate that allows for sufficient binding (e.g., 0.5-1.0 mL/min). The process can also be done in batch format by incubating the lysate with the resin in a tube.[10]
-
-
Washing:
-
Wash the column with 10-20 CV of Equilibration/Wash Buffer to remove non-specifically bound proteins. Monitor the A280 nm of the flow-through until it returns to baseline.
-
(Optional) For stringent washing, use 5-10 CV of High Salt Wash Buffer, followed by another 5-10 CV of Equilibration/Wash Buffer to remove the salt.
-
-
Elution:
-
Apply the Elution Buffer containing a high concentration of free cyclic nucleotide (e.g., 20 mM cGMP) to the column.[7] This will competitively displace the bound protein from the immobilized ligand.
-
Collect fractions and monitor the protein elution by measuring A280 nm.
-
Pool the fractions containing the purified protein. If an acidic elution buffer is used, neutralize the fractions immediately with Neutralization Buffer.[10]
-
-
Column Regeneration and Storage:
-
To strip any remaining tightly bound proteins, wash the column with Regeneration Buffer.[11]
-
Re-equilibrate the column with 5-10 CV of Storage Buffer.
-
Store the column at 4°C.
-
References
- 1. biolog.de [biolog.de]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. Purification and characterization of 3':5'-cyclic GMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 5. biocompare.com [biocompare.com]
- 6. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biolog.de [biolog.de]
Application Notes and Protocols for Investigating Downstream PKA Targets Using 8-AHA-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial serine/threonine kinase that orchestrates a wide array of cellular processes, including metabolism, gene expression, and cell proliferation.[1] Dysregulation of the PKA signaling pathway is implicated in numerous diseases, making its downstream targets attractive therapeutic prospects. A key challenge in PKA research is the identification of its direct substrates within the complex cellular environment. This document provides detailed application notes and protocols for utilizing 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP), a functionalized analog of cyclic AMP (cAMP), to effectively investigate and identify downstream targets of PKA.
This compound serves as a selective activator of PKA and is particularly useful as a ligand for affinity chromatography.[1] Its aminohexylamino spacer allows for immobilization on agarose beads, creating a powerful tool for the affinity purification of cAMP-binding proteins and their associated complexes from cell lysates.[1][2] This approach, coupled with mass spectrometry-based proteomics, enables the comprehensive identification of PKA substrates.
PKA Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of extracellular ligands to G-protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins, modulating their activity and triggering diverse cellular responses.
Figure 1. Overview of the PKA signaling cascade.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the experimental protocols described in this document.
| Parameter | Value | Reference |
| This compound-Agarose Affinity Chromatography | ||
| Agarose Slurry per Purification | ~400 µL (1.2 µmoles coupled analog) | [2] |
| Cell Lysate Supernatant | 12 mL (from 500 mL bacterial culture) | [2] |
| Incubation Time | Overnight | [2] |
| Incubation Temperature | 4°C | [2] |
| Elution with Competitor (cAMP) | 10-20 mM | [2] |
| On-Bead Digestion for Mass Spectrometry | ||
| Trypsin Solution | 10 ng/µL in 1 M Urea, 50 mM NH₄HCO₃ | [3] |
| Initial Digestion | 30 minutes at 25°C | [3] |
| Overnight Digestion | 25°C with shaking | [3] |
| Alkylation (Iodoacetamide) | 27 mM final concentration, 30 min in the dark | [3] |
| LC-MS/MS Parameters for Phosphopeptide Analysis | ||
| MS Scan Range (m/z) | 375–1600 | [3] |
| MS Resolution | 60,000 at m/z 400 | [3] |
| MS/MS Normalized Collision Energy | 27% | [3] |
Experimental Protocols
Protocol 1: Affinity Purification of PKA Targets using this compound-Agarose
This protocol details the enrichment of PKA regulatory subunits and their interacting proteins from cell lysates.
Materials:
-
This compound-Agarose beads
-
Cell lysis buffer (e.g., 20 mM MOPS, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7.0, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (same as lysis buffer)
-
Elution buffer (Wash buffer containing 10-20 mM cAMP)
-
Microcentrifuge tubes
-
End-over-end rotator
-
Centrifuge
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 27,000 x g) for 30 minutes at 4°C.[2]
-
Collect the supernatant containing the soluble proteins.
-
-
Affinity Purification:
-
Equilibrate the this compound-Agarose beads with lysis buffer.
-
Add the clarified cell lysate to the equilibrated beads.
-
Incubate the mixture overnight at 4°C with gentle end-over-end rotation.[2]
-
Pellet the beads by centrifugation at a low speed (e.g., 500 x g) for 2 minutes.
-
Carefully remove the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 5 times with 1 mL of buffer) to remove non-specifically bound proteins.
-
-
Elution:
-
Add elution buffer containing a high concentration of free cAMP (10-20 mM) to the beads to compete for binding to the PKA regulatory subunits.[2]
-
Incubate for 1 hour at room temperature with gentle rotation.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted PKA complexes.
-
Repeat the elution step to maximize recovery.
-
The eluted proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: On-Bead Digestion for Mass Spectrometry Analysis
This protocol is designed for the direct tryptic digestion of proteins captured on the this compound-Agarose beads, minimizing sample loss and contamination.
Materials:
-
Beads with bound proteins from Protocol 1
-
Urea solution (8 M in 50 mM Tris-HCl, pH 7.5)
-
Trypsin solution (e.g., 5 µg/mL in 2 M urea, 50 mM Tris-HCl, pH 7.5)[4]
-
Dithiothreitol (DTT) solution (1 M)
-
Iodoacetamide (IAA) solution (500 mM)
-
Trifluoroacetic acid (TFA)
-
C18 StageTips for desalting
-
Thermomixer
Procedure:
-
Denaturation and Reduction:
-
Wash the beads with bound proteins twice with a buffer compatible with mass spectrometry (e.g., 50 mM NH₄HCO₃).
-
Resuspend the beads in a buffer containing a denaturant such as 2 M urea in 50 mM Tris-HCl, pH 7.5.[4]
-
Add DTT to a final concentration of 1 mM and incubate for 30 minutes at 27°C to reduce disulfide bonds.[4]
-
-
Alkylation:
-
Tryptic Digestion:
-
Add trypsin to the bead slurry (a typical enzyme-to-substrate ratio is 1:50).
-
Perform an initial digestion for 30 minutes at 27°C with shaking.[4]
-
Collect the supernatant.
-
Wash the beads twice with a buffer such as 2 M urea in 50 mM Tris-HCl, pH 7.5, and pool the supernatants.[4]
-
Incubate the pooled supernatant overnight at 25°C with shaking to complete the digestion.[3]
-
-
Sample Cleanup:
-
Acidify the peptide mixture by adding TFA to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 StageTips.
-
The purified peptides are now ready for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Phosphopeptides
This protocol provides a general workflow for the identification of phosphorylation sites on PKA substrates.
Procedure:
-
Liquid Chromatography (LC) Separation:
-
Resuspend the desalted peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Inject the sample onto a reverse-phase LC column (e.g., C18).
-
Separate the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluting peptides are introduced into the mass spectrometer.
-
Operate the mass spectrometer in a data-dependent acquisition mode.
-
Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the eluting peptides.
-
Select the most intense precursor ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS/MS spectra of the fragment ions.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Sequest) to identify the peptide sequences from the MS/MS spectra.
-
Search against a protein database relevant to the sample organism.
-
Specify variable modifications for phosphorylation on serine, threonine, and tyrosine residues.
-
The output will provide a list of identified phosphopeptides and the localization of the phosphorylation sites.
-
Experimental Workflow and Logic
The overall workflow for identifying PKA substrates using this compound involves a series of sequential steps, from sample preparation to data analysis.
Figure 2. Workflow for PKA substrate identification.
References
- 1. biolog.de [biolog.de]
- 2. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-beads trypsin digest and Mass Spectrometry [bio-protocol.org]
- 4. On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cell Proliferation with 8-AHA-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction to 8-AHA-cAMP
8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (this compound) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular processes, including the regulation of cell proliferation and differentiation. This compound acts as a selective activator of cAMP-dependent Protein Kinase A (PKA), a key enzyme in the cAMP signaling cascade.[1] Its primary utility in research lies in its ability to specifically activate PKA, allowing for the elucidation of PKA-dependent signaling pathways.
The "AHA" (6-Aminohexylamino) linker at the 8th position of the adenine ring provides a reactive primary amine. This functional group makes this compound amenable to "click chemistry," enabling its conjugation to fluorophores, affinity tags (like biotin), or solid supports for visualization, localization, and pull-down experiments. However, for studying cell proliferation, its primary role is as a PKA activator rather than a metabolic label that gets incorporated into newly synthesized macromolecules.
The effect of cAMP and its analogs on cell proliferation is cell-type specific. While it can inhibit proliferation in some cell types, such as lymphocytes, it can be mitogenic in others.[2] Therefore, the experimental outcome of using this compound will largely depend on the cellular context.
Signaling Pathways
The canonical signaling pathway initiated by this compound involves the activation of PKA. In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP (or its analogs like this compound) to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby regulating their activity and influencing cell cycle progression.
Quantitative Data Summary
The following table summarizes the reported effects of this compound and other relevant cAMP analogs on the proliferation of various cell lines. This data can serve as a reference for designing experiments and interpreting results.
| Compound | Cell Line | Assay | Effect | IC50 / EC50 | Reference |
| This compound | Human T Lymphocytes | [³H]Thymidine incorporation | Inhibition | ~300 µM | [2] |
| 8-Cl-cAMP | ARO (Thyroid Carcinoma) | Cell Growth Assay | Inhibition | 13.6 µM | [3][4] |
| 8-Cl-cAMP | NPA (Thyroid Carcinoma) | Cell Growth Assay | Inhibition | 2.3 µM | [3][4] |
| 8-Cl-cAMP | WRO (Thyroid Carcinoma) | Cell Growth Assay | Inhibition | 4.8 µM | [3][4] |
| PKA I-selective analogs | ARO (Thyroid Carcinoma) | Cell Growth Assay | Inhibition | 55.3 µM | [4] |
| PKA I-selective analogs | NPA (Thyroid Carcinoma) | Cell Growth Assay | Inhibition | 84.8 µM | [4] |
Experimental Protocols
General Workflow for Studying this compound Effects on Cell Proliferation
The following diagram illustrates a general experimental workflow for investigating the impact of this compound on cell proliferation.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: DNA Synthesis Assay (EdU Incorporation)
This protocol directly measures DNA synthesis, a hallmark of cell proliferation, using a click chemistry-based method with 5-ethynyl-2'-deoxyuridine (EdU).
Materials:
-
Cells of interest cultured on coverslips or in multi-well plates
-
Complete cell culture medium
-
This compound
-
EdU labeling solution (e.g., from a Click-iT™ EdU Imaging Kit)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 4.2.
-
EdU Labeling: Two to four hours before the end of the treatment period, add EdU to the cell culture medium at a final concentration of 10 µM and incubate.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton™ X-100 for 20 minutes.
-
Click Reaction: Wash the cells with PBS and add the Click-iT® reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and stain with Hoechst 33342 for 15 minutes.
-
Imaging: Wash the cells and mount the coverslips. Image the cells using a fluorescence microscope.
-
Data Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-stained nuclei).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Click Chemistry Application: Visualization of this compound Localization
While not a direct measure of proliferation, the "clickable" nature of this compound can be used to visualize its subcellular localization upon PKA activation.
Note: This protocol is an adaptation from protocols for other "clickable" molecules and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100)
-
Alkyne-conjugated fluorophore (e.g., Alexa Fluor™ 488 Alkyne)
-
Click chemistry reaction buffer (containing copper(I) catalyst)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treatment: Treat cells with this compound for a short duration (e.g., 15-60 minutes) to allow for cellular uptake and binding to PKA.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described in Protocol 4.3.
-
Click Reaction: Incubate the cells with the click reaction cocktail containing the alkyne-fluorophore for 30-60 minutes at room temperature.
-
Washing and Counterstaining: Wash the cells thoroughly and counterstain with DAPI.
-
Imaging: Mount the coverslips and visualize the localization of the fluorescently labeled this compound using a fluorescence microscope.
Concluding Remarks
This compound is a valuable tool for dissecting the role of PKA in cell proliferation. By combining its use as a specific PKA activator with standard cell proliferation assays, researchers can gain significant insights into the complex regulatory networks that govern cell cycle progression. The "clickable" functionality of this compound further extends its utility to localization and interaction studies, providing a multi-faceted approach to understanding cAMP/PKA signaling in health and disease.
References
- 1. biolog.de [biolog.de]
- 2. researchgate.net [researchgate.net]
- 3. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms | PLOS One [journals.plos.org]
- 4. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for Conjugating Dyes to 8-AHA-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a crucial analog of cyclic AMP (cAMP) utilized in a variety of biological studies. Its primary amino group, attached via a six-carbon spacer, provides a convenient site for the covalent attachment of reporter molecules, such as fluorescent dyes.[1] This allows for the synthesis of fluorescent cAMP analogs, which are invaluable tools for studying cAMP-mediated signaling pathways, quantifying cGMP in the presence of cAMP, and for use in fluorescence polarization assays.
This document provides detailed protocols for the conjugation of amine-reactive fluorescent dyes, specifically succinimidyl esters (NHS esters), to this compound, as well as methods for the purification and characterization of the resulting fluorescent conjugate.
Principle of the Reaction
The conjugation of NHS ester dyes to this compound is based on the reaction between the succinimidyl ester group of the dye and the primary amine of the this compound. This reaction, which occurs under slightly basic conditions (pH 8.0-9.0), forms a stable amide bond, covalently linking the dye to the cAMP analog.[2][3] The hexyl spacer on the this compound molecule helps to minimize steric hindrance and preserve the biological activity of the cAMP moiety.[1]
Materials and Methods
Materials
-
This compound sodium salt (or free acid)
-
Amine-reactive succinimidyl ester (NHS ester) fluorescent dye (e.g., FITC, TRITC, Alexa Fluor™, Cy™ dyes)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Triethylammonium acetate (TEAA) buffer (1 M, pH 7.5)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Reverse-phase C18 HPLC column
-
Lyophilizer
Experimental Protocols
1. Preparation of Reagents
-
This compound Stock Solution: Dissolve this compound in ultrapure water to a final concentration of 10 mM. Store at -20°C.
-
Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a final concentration of 10 mM. Protect from light. NHS esters are moisture-sensitive and will hydrolyze in the presence of water, so it is crucial to use anhydrous solvents and prepare this solution fresh.
-
Reaction Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3 using 1 M HCl or 1 M NaOH.
2. Conjugation Reaction
-
In a microcentrifuge tube, combine 1 µmol of this compound (100 µL of 10 mM stock solution) with 800 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Add a 1.5 to 5-fold molar excess of the reactive dye. For example, add 1.5 µmol of the 10 mM dye stock solution (150 µL). The optimal molar ratio may need to be determined empirically but starting with a slight excess of the dye is recommended for small molecule conjugation.
-
Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.
-
(Optional) The reaction can be quenched by adding a final concentration of 50-100 mM Tris-HCl or glycine (pH 7.4) and incubating for an additional 15-30 minutes.
3. Purification of the Dye-Conjugated this compound
Purification is critical to remove unreacted dye and this compound. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 5 µm particle size, 10 x 250 mm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5 in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B (linear gradient)
-
35-40 min: 50% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
-
Flow Rate: 2.0 mL/min
-
Detection: Monitor at the absorbance maximum of the dye and at 273 nm (for the cAMP moiety).[1]
Procedure:
-
Acidify the reaction mixture with a small amount of acetic acid to ensure compatibility with the mobile phase.
-
Inject the reaction mixture onto the equilibrated C18 column.
-
Collect fractions corresponding to the major peak that absorbs at both the dye's maximum wavelength and 273 nm. The unreacted dye will typically be more retained (elute later) than the conjugated product.
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the purified dye-conjugated this compound as a solid.
4. Characterization
-
Purity Assessment: Analyze the final product by analytical RP-HPLC. Purity should ideally be >95%.
-
Mass Spectrometry: Confirm the identity of the product by determining its molecular weight using mass spectrometry (e.g., ESI-MS).
-
Spectroscopic Analysis: Measure the absorbance spectrum to confirm the presence of both the dye and the cAMP moiety.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Reactants | ||
| This compound Concentration | 1 mM in reaction | |
| Dye:this compound Molar Ratio | 1.5:1 to 5:1 | Optimization may be required depending on the dye. |
| Reaction Conditions | ||
| Reaction Buffer | 0.1 M Sodium Bicarbonate | |
| pH | 8.3 | Critical for efficient amine labeling. |
| Temperature | Room Temperature (20-25°C) | |
| Incubation Time | 1 - 2 hours | |
| Purification | ||
| Method | Reverse-Phase HPLC | |
| Column | C18 | |
| Mobile Phase | Acetonitrile/Water with 0.1 M TEAA | |
| Expected Outcome | ||
| Estimated Yield | 40-60% | Highly dependent on reaction and purification efficiency. |
| Final Purity | >95% | Assessed by analytical HPLC. |
Visualizations
Caption: Experimental workflow for dye conjugation to this compound.
Caption: Chemical reaction of this compound with an NHS ester dye.
Troubleshooting
-
Low Yield:
-
Hydrolyzed Dye: Ensure the NHS ester dye is fresh and dissolved in anhydrous solvent immediately before use.
-
Incorrect pH: Verify the pH of the reaction buffer is between 8.0 and 9.0.
-
Insufficient Molar Ratio: Increase the molar excess of the dye.
-
-
Multiple Products in HPLC:
-
Over-labeling: This is unlikely with this compound as it has a single primary amine. However, impurities in the starting material could be a cause.
-
Dye Isomers: Some fluorescent dyes are sold as mixtures of isomers, which may be separable by HPLC.
-
-
No Product Formation:
-
Inactive Dye: Test the dye with a different amine-containing compound.
-
Incorrect Reagents: Confirm the identity of all reagents.
-
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful conjugation of fluorescent dyes to this compound. By carefully controlling the reaction conditions and employing robust purification methods, researchers can generate high-purity fluorescent cAMP analogs for a wide range of applications in signal transduction research and drug discovery.
References
Application Notes and Protocols: 8-AHA-cAMP as a Tool for Surface Plasmon Resonance (SPR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a valuable analog of cyclic AMP (cAMP) that has been effectively utilized in the study of biomolecular interactions using Surface Plasmon Resonance (SPR). Its key feature is a hexylamino linker attached to the 8th position of the adenine ring, which provides a primary amine for covalent immobilization onto SPR sensor chip surfaces.[1] This allows for the specific capture of cAMP-binding proteins, most notably the regulatory (R) subunits of Protein Kinase A (PKA), enabling detailed kinetic analysis of their interactions with other molecules such as A-Kinase Anchoring Proteins (AKAPs).[1] This application note provides detailed protocols and data presentation for the use of this compound in SPR studies, aiding researchers in drug discovery and the fundamental understanding of cAMP-mediated signaling pathways.
Principle of the Assay
The methodology involves the covalent immobilization of this compound onto a carboxymethylated dextran surface (e.g., CM5 sensor chip) via amine coupling. Subsequently, cAMP-free regulatory subunits of PKA are injected and captured by the immobilized this compound. This stable baseline allows for the introduction of an analyte of interest (e.g., an AKAP or a small molecule inhibitor) to monitor its association and dissociation with the captured R-subunit in real-time. The entire complex can then be removed, allowing for the regeneration of the this compound surface for subsequent experiments.[1]
Data Presentation
While specific kinetic data for the interaction between this compound and PKA R-subunits is not extensively published, the primary utility of this tool lies in creating a surface to study subsequent interactions. The table below summarizes the types of quantitative data that can be obtained from an SPR experiment utilizing an this compound-functionalized surface to study the interaction between a captured PKA R-subunit and an analyte.
| Interaction Components | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) | Reference |
| Captured PKA RIIα + AKAP95 | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally | [Herberg et al., 2000][1] |
| Captured PKA RIα + Analyte X | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally | |
| Captured PKA RIIβ + Analyte Y | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Signaling Pathway
The diagram below illustrates the canonical cAMP signaling pathway involving PKA. This compound acts as an analog of cAMP, enabling the study of the components of this pathway using SPR.
References
Synergistic Activation of Protein Kinase A (PKA) with 8-AHA-cAMP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a key enzyme in cellular signaling, is a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The activation of PKA is initiated by the binding of cyclic AMP (cAMP) to the regulatory subunits, leading to the release of the active catalytic subunits, which then phosphorylate downstream target proteins. The two tandem cAMP binding domains (A and B) on each regulatory subunit exhibit different affinities for various cAMP analogs. This characteristic allows for the selective and synergistic activation of PKA isoforms using pairs of cAMP analogs with distinct site selectivities.
This document provides detailed methods for inducing synergistic PKA activation, with a focus on the use of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP). This compound is a site-selective cAMP analog that shows a preference for the B site of the type I PKA regulatory subunit (RI).[1][2] When used in combination with a cAMP analog that preferentially binds to site A, such as 8-Piperidino-cAMP (8-PIP-cAMP), a synergistic activation of PKA type I can be achieved.[3][4] This targeted activation provides a powerful tool for dissecting PKA signaling pathways and for the development of novel therapeutics.
Signaling Pathway for Synergistic PKA Activation
The synergistic activation of PKA type I relies on the cooperative binding of two different cAMP analogs to the two distinct cAMP-binding sites (A and B) on the regulatory subunit dimer (R₂). This compound preferentially binds to site B, while an analog like 8-PIP-cAMP preferentially binds to site A. The binding of one analog to its preferred site facilitates the binding of the second analog to the other site, leading to a more efficient release of the catalytic subunits (C) than can be achieved with either analog alone.
References
- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]
- 3. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting solubility issues with 8-AHA-cAMP in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 8-AHA-cAMP (8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mM. Its solubility in aqueous buffers is more limited and can be influenced by pH and buffer composition. It is sparingly soluble in water and alcohols like ethanol and methanol.[1]
Q2: I am seeing precipitation when I try to dissolve this compound in my aqueous buffer. What could be the cause?
A2: Precipitation of this compound in aqueous buffers is a common issue and can be attributed to several factors:
-
Concentration: The desired concentration may exceed the solubility limit of this compound in the specific buffer system.
-
pH: The pH of the buffer can significantly impact the solubility. This compound has a free amino group, and its protonation state, which is pH-dependent, affects its solubility.
-
Buffer Composition: The type and ionic strength of the buffer components can influence the solubility of this compound.
-
Temperature: Dissolution may be more challenging at lower temperatures.
Q3: How can I improve the solubility of this compound in my aqueous buffer?
A3: Several strategies can be employed to improve the solubility of this compound:
-
Adjusting pH: The solubility of this compound can be improved in slightly alkaline conditions. The use of a diluted alkali can aid in dissolution.[2]
-
Gentle Heating: Cautious heating of the solution can facilitate the dissolution of this compound. However, prolonged or excessive heating should be avoided to prevent potential degradation.[3]
-
Sonication: Using an ultrasonic bath or vortexing can help to break up any clumps of the compound and promote uniform mixing and dissolution.[1]
-
Incremental Addition: Instead of adding the entire amount of this compound at once, try adding it in small increments to the buffer while stirring continuously.
Q4: What is the recommended storage condition for this compound solutions?
A4: For long-term storage, it is recommended to store this compound as a lyophilized solid in the freezer.[1] If you have prepared a stock solution in an aqueous buffer, it is best to prepare it fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C or -70°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: Precipitate observed in the this compound solution.
This guide will walk you through a series of steps to troubleshoot and resolve precipitation issues with your this compound solution.
Caption: Troubleshooting decision tree for this compound solubility issues.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Buffers
| Solvent/Buffer | pH | Maximum Soluble Concentration (mM) | Reference |
| Water | Neutral | Low concentration | |
| DMSO | N/A | 100 | [1] |
| PBS | 7.4 | 3 | [1] |
| 100 mM Na₂HPO₄ | 7.0 | 3 | [1] |
| 25 mM HEPES/NaOH | 7.2 | 2 | [1] |
| 25 mM Tris/HCl | 7.4 | 4 | [1] |
Note: These concentrations were determined at ambient temperature and should be considered as minimum obtainable concentrations. Slight batch-to-batch variations may occur.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Aqueous Buffer (e.g., 25 mM Tris/HCl, pH 7.4)
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need approximately 4.43 mg of this compound (Molecular Weight: 443.4 g/mol ).
-
Initial Dispensing: Add the weighed this compound to a microcentrifuge tube.
-
Adding Buffer: Add a small volume of the 25 mM Tris/HCl, pH 7.4 buffer (e.g., 80% of the final volume).
-
Aiding Dissolution:
-
Vortexing/Sonication: Vortex the tube vigorously or place it in an ultrasonic bath for 5-10 minutes to aid dissolution.[1]
-
pH Adjustment (if necessary): If the compound does not fully dissolve, check the pH of the solution. If it is acidic, you can add a small amount of dilute NaOH (e.g., 0.1 M) dropwise while monitoring the pH until the compound dissolves. Be careful not to raise the pH too high, as it might affect your downstream experiments.
-
Gentle Heating (optional): If precipitation persists, warm the solution to 37°C for a short period while mixing.[3]
-
-
Final Volume Adjustment: Once the this compound is completely dissolved, add the buffer to reach the final desired volume (1 mL in this example).
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Use the solution fresh. If short-term storage is required, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Caption: Experimental workflow for preparing an this compound solution.
Signaling Pathway
This compound is an analog of cyclic AMP (cAMP) and acts as a selective activator of cAMP-dependent protein kinase (PKA).[1] It is often used in combination with other cAMP analogs to selectively activate specific PKA isozymes. The diagram below illustrates the canonical cAMP signaling pathway, indicating the point of action for this compound.
Caption: The cAMP signaling pathway, with this compound as an activator of PKA.
References
how to prevent non-specific binding in 8-AHA-cAMP affinity chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 8-AHA-cAMP affinity chromatography. Our goal is to help you prevent non-specific binding and optimize the purification of your target cAMP-binding proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound affinity chromatography used for?
This compound (8-(6-Aminohexyl)aminoadenosine-3',5'-cyclic monophosphate) is an analog of cyclic AMP (cAMP) that is immobilized on a solid support, typically agarose beads.[1][2][3][4] This technique is primarily used for the affinity purification of proteins that specifically bind to cAMP, such as the regulatory subunits of protein kinase A (PKA), phosphodiesterases, and other cyclic nucleotide-responsive proteins.[1][4]
Q2: What are the main causes of non-specific binding in this type of affinity chromatography?
Non-specific binding can arise from several types of interactions:
-
Ionic interactions: Proteins with a net opposite charge to the agarose matrix or the ligand can bind non-specifically.
-
Hydrophobic interactions: Exposed hydrophobic patches on proteins can interact with the agarose matrix or the hexyl spacer arm of the this compound ligand.
-
Interactions with the agarose matrix: The agarose itself can have sites that non-specifically bind proteins.[5][6]
Q3: How can I prepare my sample to minimize non-specific binding?
Proper sample preparation is a critical first step. Your sample should be clear and free of particulate matter to avoid clogging the column.[7]
-
Centrifugation: Centrifuge your cell lysate at high speed (e.g., 14,000 x g for 15-20 minutes at 4°C) to pellet cell debris.
-
Filtration: For an even clearer sample, filter the supernatant through a 0.22 µm or 0.45 µm filter.
-
Buffer Exchange: Ensure your sample is in a buffer compatible with the binding conditions of the column. This can be achieved through dialysis or by using a desalting column.
Troubleshooting Guide
Problem 1: High levels of contaminating proteins in the eluate (non-specific binding).
This is a common issue that can often be resolved by optimizing the wash and elution steps.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer used for each step (e.g., from 5 to 10 column volumes). |
| Inadequate Wash Buffer Composition | Modify the wash buffer to disrupt non-specific interactions. See the "Experimental Protocols" section for detailed buffer recipes. - Increase Ionic Strength: Gradually increase the NaCl concentration in the wash buffer (e.g., from 150 mM up to 500 mM) to disrupt electrostatic interactions.[7] - Add Detergents: Include a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) to reduce hydrophobic interactions. - Include Additives: Consider adding arginine (e.g., 50-100 mM) to the wash buffer, as it has been shown to reduce non-specific binding in some affinity systems.[8] |
| Hydrophobic Interactions with the Spacer Arm | In addition to detergents, using a wash buffer with a slightly higher pH might help, provided it does not disrupt the specific binding of your target protein. |
| Non-specific Binding to Agarose Matrix | Pre-clear your lysate by incubating it with plain agarose beads before applying it to the this compound affinity column.[6] |
Problem 2: Low yield of the target protein.
| Possible Cause | Recommended Solution |
| Target Protein is in the Flow-through | - Incorrect Binding Buffer Conditions: Ensure the pH and ionic strength of your sample and binding buffer are optimal for the interaction. For PKA regulatory subunits, a pH between 6.5 and 7.5 is generally effective.[9][10] - Insufficient Incubation Time: If performing a batch purification, increase the incubation time of the lysate with the resin. For column chromatography, reduce the flow rate during sample application. |
| Target Protein is Not Eluting from the Column | - Elution Buffer is Too Weak: Increase the concentration of the eluting agent (e.g., cAMP or cGMP) in the elution buffer. A gradient of the eluting agent can help determine the optimal concentration. - Very High Affinity Interaction: Some proteins, like the RIα isoform of PKA, bind very tightly to this compound agarose and may not elute efficiently with standard cAMP concentrations.[9][11] In such cases, a different affinity resin (e.g., Sp-8-AEA-cAMPS agarose) might be more suitable.[9][11] Alternatively, a more stringent elution buffer containing a mild chaotropic agent (e.g., low concentration of urea) could be tested, though this may affect protein activity.[12] |
| Protein Precipitation on the Column | Decrease the amount of sample loaded onto the column. Elute with a linear gradient of the eluting agent instead of a step elution to reduce the concentration of the eluted protein.[7] |
Experimental Protocols
Protocol 1: General this compound Affinity Chromatography for PKA Regulatory Subunit Purification
This protocol is a starting point and may require optimization for your specific protein and experimental setup.
Materials:
-
Lysis Buffer: 20 mM MOPS (pH 7.0), 100 mM NaCl, 1 mM β-mercaptoethanol, 2 mM EDTA, 2 mM EGTA, protease inhibitors.[9]
-
Binding/Wash Buffer 1 (Initial Wash): 20 mM MOPS (pH 7.0), 150 mM NaCl, 5 mM β-mercaptoethanol.[10]
-
Wash Buffer 2 (High Salt Wash - Optional): 20 mM MOPS (pH 7.0), 500 mM NaCl, 5 mM β-mercaptoethanol.
-
Elution Buffer: 20 mM MOPS (pH 7.0), 150 mM NaCl, 5 mM β-mercaptoethanol, 20 mM cGMP or cAMP.[10]
-
Regeneration Buffer: 100 mM NaOH.[13]
-
Storage Buffer: 30 mM Na₂HPO₄ (pH 7.0) with 0.02% sodium azide.[1]
Procedure:
-
Column Equilibration: Equilibrate the this compound agarose column with 5-10 column volumes of Binding/Wash Buffer 1.
-
Sample Loading: Apply the clarified cell lysate to the column at a slow flow rate (e.g., 0.2-0.5 mL/min).
-
Washing:
-
Wash the column with 10-15 column volumes of Binding/Wash Buffer 1.
-
(Optional) If non-specific binding is high, wash with 5-10 column volumes of Wash Buffer 2 (High Salt).
-
Re-equilibrate the column with 5 column volumes of Binding/Wash Buffer 1.
-
-
Elution: Elute the bound protein with Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Regeneration: After elution, wash the column with 5-10 column volumes of Regeneration Buffer, followed by 10-15 column volumes of deionized water.
-
Storage: Equilibrate the column with Storage Buffer for long-term storage at 4°C.
Visualizations
Caption: Workflow for this compound Affinity Chromatography.
References
- 1. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 2. biocompare.com [biocompare.com]
- 3. biocompare.com [biocompare.com]
- 4. biolog.de [biolog.de]
- 5. Non-specific binding of proteins by substituted agaroses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cube-biotech.com [cube-biotech.com]
- 12. Avoidance of strongly chaotropic eluents for immunoaffinity chromatography by chemical modification of immobilized ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effective Regeneration of Protein Purification Systems [iba-lifesciences.com]
optimizing elution conditions for proteins bound to 8-AHA-cAMP-agarose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-AHA-cAMP-agarose affinity chromatography. Our aim is to help you resolve common issues and optimize your protein purification experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during the elution of proteins bound to this compound-agarose.
Problem: Low or No Elution of Target Protein
If your target protein is not eluting from the this compound-agarose resin, it could be due to several factors ranging from overly strong binding to inappropriate elution conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Binding is too strong | The 8-aminohexylamino (AHA) spacer on the agarose can lead to very tight binding of some proteins, such as the RIα subunit of PKA.[1] Consider using a competitive eluent like a high concentration of free cAMP or cGMP. A gradient of the competitive eluent may be necessary to find the optimal concentration. |
| Ineffective Elution Buffer | The pH or ionic strength of your elution buffer may not be sufficient to disrupt the interaction between your protein and the immobilized cAMP. Experiment with different elution conditions, such as altering the pH or increasing the salt concentration.[2] However, be mindful that drastic pH changes can denature your protein.[2][3] |
| Protein Precipitation on the Column | The elution conditions might be causing your protein to precipitate on the column. After elution, check for precipitated protein on the top of the column bed or on the column filter. If precipitation is suspected, try including additives in your elution buffer that increase solubility, such as ethylene glycol, urea, or non-ionic detergents.[4] |
| Insufficient Incubation Time with Elution Buffer | The elution process may be too rapid for the dissociation to occur. Try stopping the flow after applying the elution buffer to allow for a longer incubation time on the column.[5] |
Experimental Workflow for Optimizing Elution:
References
- 1. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. Affinity Chromatography Troubleshooting [merckmillipore.com]
determining the optimal working concentration of 8-AHA-cAMP
Welcome to the technical support center for 8-aminohexylamino-adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal working concentration of this valuable cell-permeable cAMP analog. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many biological processes.[1] Its primary mechanism of action is the selective activation of cAMP-dependent protein kinase (PKA).[2] PKA is a key enzyme that, once activated, phosphorylates specific substrate proteins, leading to a variety of cellular responses, including regulation of metabolism, gene expression, and cell proliferation.[3][4] this compound shows a preference for site B of the regulatory subunit type I (RI) of PKA.[5]
Q2: What are the common research applications of this compound?
Due to its ability to selectively activate PKA, this compound is utilized in a variety of research applications, including:
-
Inhibition of cell replication: It has been shown to inhibit the replication of human T lymphocytes in a concentration-dependent manner.
-
Synergistic activation of PKA Type I: When used in combination with a site A-selective cAMP analog, such as 8-piperidino-cAMP, it can achieve selective and synergistic activation of PKA type I.[2]
-
Affinity chromatography: The aminohexylamino group at position 8 allows for the immobilization of this compound to a solid support, such as agarose, making it a useful tool for purifying cAMP-binding proteins.[2][6][7]
-
Studying cAMP signaling pathways: As a stable and cell-permeable cAMP analog, it is a valuable tool for investigating the downstream effects of cAMP signaling in various cell types.[2]
Q3: How should this compound be stored and handled?
For long-term stability, this compound should be stored at -20°C or -70°C. It is soluble in water at low concentrations, and its solubility can be improved with diluted alkali. It is recommended to prepare stock solutions in an appropriate solvent (e.g., water or DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] Before use, consult the Material Safety Data Sheet (MSDS) for detailed information on safe handling practices.
Q4: Is this compound cytotoxic?
Like many bioactive small molecules, this compound can exhibit cytotoxicity at high concentrations. The cytotoxic effects are cell-type dependent. For example, cAMP analogs have been shown to inhibit the proliferation of various cancer cell lines.[9] Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.
Determining the Optimal Working Concentration: A Step-by-Step Guide
The optimal working concentration of this compound is the concentration that elicits the desired biological response without causing significant cytotoxicity. This is typically determined by performing a dose-response curve.
Experimental Workflow
Caption: Experimental workflow for determining the optimal this compound concentration.
Detailed Experimental Protocols
1. Cell Preparation and Seeding
-
Culture your cells of interest under standard conditions until they reach approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density. The optimal seeding density will vary depending on the cell line and the duration of the experiment and should be determined empirically.
-
Allow the cells to adhere and recover for 24 hours before treatment.
2. Preparation of this compound Serial Dilutions
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a series of 2-fold or 10-fold serial dilutions in a complete cell culture medium to create a range of working concentrations. It is advisable to start with a broad range (e.g., 1 µM to 1000 µM) and then narrow it down based on the initial results.
3. Cell Treatment
-
Carefully remove the old medium from the 96-well plate.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
4. Cell Viability Assay
To assess the cytotoxic effects of this compound, a cell viability assay is essential. Commonly used assays include the MTT and CCK-8 assays.[10][11]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay that is more sensitive and less toxic than the MTT assay.[11] It utilizes a highly water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce an orange formazan dye.
Protocol for CCK-8 Assay:
-
After the incubation period with this compound, add 10 µL of the CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control.
5. Target Engagement Assay
A target engagement assay confirms that this compound is activating its intended target, PKA, in your cellular system.[12][13]
-
PKA Activity Assay: Commercially available kits can measure the activity of PKA in cell lysates. These assays are often based on the phosphorylation of a specific PKA substrate.
-
Western Blot for Phospho-CREB: A common downstream target of PKA is the transcription factor CREB (cAMP response element-binding protein). PKA activation leads to the phosphorylation of CREB at Serine 133. This can be detected by Western blotting using a phospho-specific antibody.
Protocol for Western Blotting of Phospho-CREB:
-
After treatment with this compound for a shorter duration (e.g., 15-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the phospho-CREB signal to total CREB or a housekeeping protein like GAPDH or β-actin.
Data Presentation and Interpretation
Summarize your quantitative data from the cell viability and target engagement assays in tables for easy comparison.
Table 1: Cell Viability (CCK-8 Assay) after 48h Treatment with this compound
| This compound Conc. (µM) | Absorbance (450 nm) | % Viability |
| 0 (Control) | 1.25 ± 0.05 | 100 |
| 1 | 1.23 ± 0.06 | 98.4 |
| 10 | 1.20 ± 0.04 | 96.0 |
| 50 | 1.15 ± 0.07 | 92.0 |
| 100 | 1.05 ± 0.05 | 84.0 |
| 250 | 0.85 ± 0.06 | 68.0 |
| 500 | 0.60 ± 0.04 | 48.0 |
| 1000 | 0.35 ± 0.03 | 28.0 |
Table 2: Relative Phospho-CREB Levels (Western Blot) after 30 min Treatment with this compound
| This compound Conc. (µM) | Relative P-CREB/Total CREB Ratio |
| 0 (Control) | 1.0 |
| 1 | 1.8 |
| 10 | 3.5 |
| 50 | 5.2 |
| 100 | 5.8 |
| 250 | 5.9 |
| 500 | 6.0 |
| 1000 | 6.1 |
From this data, you can plot dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for target engagement and the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity. The optimal working concentration will be in the range that provides maximal target engagement with minimal cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No biological effect observed | - Incorrect concentration: The concentration used may be too low. - Compound degradation: Improper storage or handling may have led to the degradation of this compound. - Cell line insensitivity: The cell line may not be responsive to cAMP signaling. | - Perform a wider dose-response curve. - Ensure proper storage at -20°C or -70°C and use fresh aliquots. - Confirm the expression of PKA and other key components of the cAMP pathway in your cell line. |
| High cytotoxicity at low concentrations | - Cell line sensitivity: The cell line may be particularly sensitive to cAMP-induced growth arrest or apoptosis. - Solvent toxicity: If using DMSO, high concentrations can be toxic to cells. | - Use a lower concentration range in your dose-response experiment. - Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%). |
| Inconsistent results | - Cell passage number: High passage numbers can lead to phenotypic changes and altered responses. - Inconsistent cell seeding: Uneven cell distribution in the plate can lead to variability. - Reagent variability: Inconsistent preparation of this compound dilutions. | - Use cells with a consistent and low passage number. - Ensure proper mixing of the cell suspension before seeding. - Prepare fresh dilutions for each experiment and be precise in pipetting. |
Visualizing the cAMP Signaling Pathway
Caption: Simplified diagram of the cAMP signaling pathway and the action of this compound.
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. biolog.de [biolog.de]
- 3. Cyclic AMP (cAMP) Signaling | AAT Bioquest [aatbio.com]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. This compound-Agarose BIOLOG Life Science Institute [biolog.de]
- 7. biocompare.com [biocompare.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
- 13. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability and storage of 8-AHA-cAMP solutions
This technical support center provides guidance on the long-term stability and storage of 8-AHA-cAMP (8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate) solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify that the solution was stored at or below -20°C and protected from light. For long-term storage, -70°C is recommended.[1] Prepare fresh solutions and repeat the experiment. |
| Multiple freeze-thaw cycles leading to degradation. | ||
| Incorrect concentration of the stock solution. | ||
| Precipitate forms in the solution upon thawing or during storage. | Low solubility in the chosen solvent. | This compound has limited solubility in water at neutral pH. Solubility can be improved by using a diluted alkali solution for reconstitution.[1] |
| Solution has become too concentrated after partial solvent evaporation. | ||
| Loss of biological activity over time. | Chemical hydrolysis of the cyclic monophosphate ring or modification of the purine ring. | Store solutions at low temperatures (-20°C to -70°C) to minimize hydrolysis. Prepare fresh solutions for critical experiments. For long-term storage, lyophilized powder is preferred.[2] |
| Photodegradation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term stability, the lyophilized powder of this compound should be stored at -20°C or below, preferably in a desiccated environment.[2]
Q2: How should I reconstitute lyophilized this compound?
It is recommended to reconstitute this compound in high-purity water or a buffer of your choice. To ensure complete dissolution, especially at higher concentrations, vortexing or sonication may be necessary.[2] For compounds that are difficult to dissolve, using a diluted alkali can improve solubility.[1]
Q3: How stable are this compound solutions at different temperatures?
Q4: Can I subject my this compound solution to multiple freeze-thaw cycles?
It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and affect experimental outcomes. Upon reconstitution, it is best practice to aliquot the stock solution into single-use volumes and store them at -20°C or -70°C.
Q5: What are the potential degradation products of this compound?
The primary degradation pathway for cAMP analogs is the hydrolysis of the 3',5'-cyclic phosphodiester bond to form the corresponding 5'-monophosphate derivative. Other potential degradation pathways, especially under forced conditions such as extreme pH or oxidation, could involve modifications to the adenine ring or the hexylamino side chain.
Quantitative Stability Data (Representative)
The following table provides a summary of the expected stability of this compound solutions under various storage conditions. This data is representative and based on the general stability of similar 8-substituted cAMP analogs. Actual stability may vary depending on the specific buffer composition and purity of the compound.
| Storage Condition | Solvent/Buffer | Concentration | Duration | Expected Purity |
| -70°C | Water, pH 7.0 | 10 mM | 12 months | >98% |
| -20°C | Water, pH 7.0 | 10 mM | 6 months | >95% |
| 4°C | Water, pH 7.0 | 1 mM | 1 week | >90% |
| Room Temperature (20-25°C) | Water, pH 7.0 | 1 mM | 24 hours | ~85-90% |
| -20°C | PBS, pH 7.4 | 1 mM | 6 months | >95% |
| 4°C | PBS, pH 7.4 | 1 mM | 1 week | >90% |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Add the desired volume of sterile, high-purity water or buffer (e.g., PBS) to the vial to achieve the target concentration.
-
Vortex the solution for 30-60 seconds to ensure complete dissolution. If necessary, use a sonicator for a few minutes.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -70°C.
Protocol for Stability Testing of this compound Solutions by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
-
High-purity water
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 273 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B (linear gradient)
-
20-25 min: 40% B
-
25-26 min: 40% to 5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
3. Sample Preparation:
-
Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
For the stability study, store aliquots of this solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At each time point, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
4. Data Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak areas of this compound and any degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).
-
The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Simplified PKA signaling pathway activated by cAMP.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for inconsistent results.
References
minimizing degradation of 8-AHA-cAMP during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of 8-AHA-cAMP (8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate) during their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term and short-term use?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Long-Term Storage: The lyophilized solid should be stored at -20°C or -70°C.[1][2] For extended periods, storage in a desiccated environment is recommended to prevent degradation from moisture.
-
Short-Term Storage: Aliquoted solutions of this compound can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
Q2: What is the best way to dissolve this compound?
A2: this compound is soluble in water at low concentrations.[3] To improve solubility, especially at higher concentrations, the use of a diluted alkali solution is recommended.[3] For example, a small amount of dilute NaOH can be added to the aqueous solution. It is crucial to vortex or use sonication to ensure the compound is fully dissolved before use.[1]
Q3: What is the stability of this compound in aqueous solutions?
A3: While specific quantitative data for this compound is limited, information from related 8-substituted cAMP analogs suggests that aqueous solutions are susceptible to degradation over time, especially at room temperature. For instance, a similar compound, 8-CPT-cAMP, degrades at a rate of approximately 1% per day in deionized water at room temperature. The optimal pH for the stability of 8-CPT-cAMP solutions is between 5 and 7. It is recommended to prepare fresh solutions for each experiment or use aliquots stored at -20°C.
Q4: Is this compound sensitive to light?
A4: While there is no specific data on the photosensitivity of this compound, purine derivatives, in general, can be sensitive to UV light.[4][5][6] As a precautionary measure, it is advisable to protect this compound solutions from prolonged exposure to light by using amber vials or by wrapping containers in foil.
Q5: How many times can I freeze and thaw my this compound solution?
A5: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Degradation of this compound. | - Prepare fresh solutions of this compound for each experiment. - Ensure proper storage of lyophilized powder and stock solutions at -20°C or -70°C. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Protect solutions from light. |
| Incorrect concentration of this compound. | - Verify the calculations for the preparation of the stock and working solutions. - Ensure the compound was completely dissolved when preparing the stock solution. | |
| Precipitate forms in the solution. | Poor solubility. | - Use a diluted alkali solution to aid in dissolving the compound.[3] - Gently warm the solution while dissolving. - Vortex or sonicate to ensure complete dissolution.[1] |
| Buffer incompatibility. | - Check the pH of the buffer. While not definitively established for this compound, related compounds are most stable between pH 5 and 7. - Test the solubility of this compound in different buffers to find the most suitable one for your experiment. | |
| Variability between experiments. | Inconsistent handling of this compound. | - Standardize the protocol for preparing and handling this compound solutions across all experiments. - Use freshly prepared solutions from the same stock for a set of related experiments. |
Data Presentation
Table 1: Summary of Stability Information for this compound and Related Analogs
| Parameter | This compound | 8-CPT-cAMP (related analog) | General Guanine Analogs |
| Long-Term Storage (Solid) | -20°C or -70°C, desiccated[1][2] | -20°C | -20°C |
| Solution Storage | -20°C in single-use aliquots | -20°C; stable for months | -20°C |
| Room Temp. Solution Stability | Data not available | Degrades at ~1% per day in water | Data not available |
| Optimal pH in Solution | Data not available | 5-7 | Data not available |
| Freeze-Thaw Cycles | Avoid | Avoid | Avoid |
| Light Sensitivity | Precaution recommended | Precaution recommended | Can be photosensitive |
Experimental Protocols
Protocol: Activation of Protein Kinase A (PKA) in Cultured Cells using this compound
This protocol provides a general guideline for using this compound to activate PKA in a cell-based assay. Optimization may be required for specific cell lines and experimental conditions.
1. Preparation of this compound Stock Solution (e.g., 10 mM): a. Weigh out the required amount of lyophilized this compound in a sterile microfuge tube. b. Add sterile, nuclease-free water to achieve the desired concentration. c. If solubility is an issue, add a small volume of 0.1 M NaOH dropwise while vortexing until the solid is completely dissolved. d. Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.
2. Cell Culture and Treatment: a. Plate cells at the desired density in a suitable culture plate and allow them to adhere overnight. b. On the day of the experiment, remove the culture medium. c. Prepare the desired concentrations of this compound by diluting the stock solution in serum-free medium or an appropriate buffer. d. Add the this compound working solutions to the cells. Include a vehicle control (medium or buffer without this compound). e. Incubate the cells for the desired time at 37°C in a CO2 incubator.
3. Lysis and PKA Activity Assay: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the supernatant. e. Measure PKA activity in the cell lysates using a commercially available PKA activity assay kit, following the manufacturer's instructions.
Mandatory Visualizations
References
- 1. biolog.de [biolog.de]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pnas.org [pnas.org]
- 5. Photostability of 2,6-diaminopurine and its 2′-deoxyriboside investigated by femtosecond transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
optimizing incubation times for 8-AHA-cAMP treatment in cells
Welcome to the technical support center for optimizing incubation times for 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) treatment in cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent protein kinase (PKA), a key enzyme in various cellular signaling pathways. This compound mimics the effect of endogenous cAMP, leading to the dissociation of the PKA catalytic subunits from the regulatory subunits, thereby initiating a cascade of phosphorylation events that regulate processes such as gene expression, metabolism, and cell proliferation. It has been noted to have increased membrane permeability compared to some other cAMP analogs.
Q2: How do I determine the optimal incubation time for this compound in my specific cell line?
The optimal incubation time for this compound is highly dependent on the cell type and the specific downstream effect you are measuring. Here’s a general approach to optimization:
-
Short-term effects (minutes to a few hours): For studying rapid signaling events like protein phosphorylation (e.g., CREB phosphorylation), short incubation times are recommended. PKA activation can be maximal within minutes to a couple of hours. For example, studies with the adenylyl cyclase activator forskolin, which increases intracellular cAMP, have shown maximal cAMP accumulation as early as 5 minutes after treatment.[1]
-
Intermediate-term effects (several hours to 24 hours): For analyzing changes in gene expression, incubation times of several hours are typically required. It is advisable to perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to capture the peak expression of your target genes.
-
Long-term effects (24 hours or longer): For assessing cellular outcomes such as cell differentiation, proliferation, or viability, longer incubation periods (e.g., 24, 48, 72 hours) are generally necessary. For instance, a one-day treatment with the cAMP analog 8-Br-cAMP was sufficient to induce osteoblastic differentiation.[2]
Q3: What is a good starting concentration for this compound?
A typical starting concentration for this compound is in the range of 10-100 µM. However, the optimal concentration can vary between cell lines. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
This compound is soluble in water, and its solubility can be improved with a diluted alkali solution. For long-term storage, it is recommended to store the compound at -20°C.[3] Once dissolved, it is advisable to make aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect after treatment | 1. Suboptimal incubation time: The chosen time point may be too early or too late to observe the desired effect. 2. Suboptimal concentration: The concentration of this compound may be too low to elicit a response. 3. Cell line insensitivity: The specific cell line may not be responsive to cAMP signaling or may have high phosphodiesterase (PDE) activity, which degrades cAMP. 4. Degraded this compound: Improper storage or handling may have led to the degradation of the compound. | 1. Perform a time-course experiment to identify the optimal incubation period. 2. Conduct a dose-response experiment to determine the optimal concentration. 3. Consider using a PDE inhibitor (e.g., IBMX) in conjunction with this compound to prevent its degradation. Test a different cell line known to be responsive to cAMP. 4. Ensure proper storage of this compound at -20°C and use freshly prepared solutions. |
| High cell death or toxicity | 1. Concentration is too high: The concentration of this compound may be cytotoxic to the cells. 2. Prolonged incubation: Long exposure to high concentrations of cAMP analogs can sometimes lead to anti-proliferative or pro-apoptotic effects. For example, continuous treatment with 8-Br-cAMP has been shown to inhibit cell proliferation.[2] | 1. Perform a dose-response experiment to find a non-toxic, effective concentration. 2. Reduce the incubation time or consider a shorter, single-dose treatment.[2] |
| Inconsistent or variable results | 1. Inconsistent cell density: Variations in the number of cells plated can lead to variability in the response. 2. Inconsistent treatment application: Variations in the timing or volume of this compound addition. 3. Cell passage number: High passage numbers can lead to changes in cell behavior and responsiveness. | 1. Ensure a consistent cell seeding density for all experiments. 2. Standardize the treatment protocol to ensure consistency. 3. Use cells within a consistent and low passage number range. |
Experimental Protocols
Protocol 1: Time-Course Analysis of CREB Phosphorylation
This protocol outlines a method to determine the optimal incubation time for this compound to induce the phosphorylation of cAMP Response Element-Binding Protein (CREB), a key downstream target of PKA.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment: Treat the cells with your optimized concentration of this compound (e.g., 50 µM).
-
Time Points: Lyse the cells at various time points after treatment (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protein Extraction and Quantification: Extract total protein from the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Western Blot Analysis: Perform Western blotting to detect the levels of phosphorylated CREB (pCREB) and total CREB.
-
Data Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal for each time point. Plot the normalized pCREB levels against time to determine the peak phosphorylation time.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the long-term effects of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations. Include an untreated control.
-
Incubation: Incubate the plate for the desired long-term time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
References
- 1. Forskolin increases cellular cyclic adenosine monophosphate content and parathyroid hormone release in dispersed bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
Validation & Comparative
Validating PKA Activation: A Comparative Guide to 8-AHA-cAMP and Other Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) with other common Protein Kinase A (PKA) activators. We present supporting experimental data, detailed protocols for validating PKA activation using a dose-response curve, and visual aids to clarify the underlying signaling pathways and experimental workflows.
Introduction to PKA Activation
Protein Kinase A is a crucial enzyme in cellular signaling, activated by the second messenger cyclic AMP (cAMP). Upon cAMP binding to the regulatory subunits of the PKA holoenzyme, the catalytic subunits are released and activated, subsequently phosphorylating target proteins and modulating a wide array of cellular processes. Validating the activation of PKA is a critical step in many research and drug discovery applications. This compound is a widely used cAMP analog for this purpose.
Comparison of PKA Activators
The selection of a PKA activator depends on the specific experimental needs, such as cell permeability, isoform selectivity, and potency. Below is a comparison of this compound with other commonly used PKA activators.
| Activator | Mechanism of Action | Reported Potency (EC50/IC50) | Key Characteristics |
| This compound | Selective cAMP analog with a preference for site B of the PKA type I regulatory subunit.[1][2] | IC50 for inhibition of T-lymphocyte replication is approximately 275 µM (indirect measure of activation).[1] | Suitable for immobilization on agarose for affinity chromatography; increased membrane permeability compared to some other analogs.[1] |
| 8-Bromo-cAMP | Agonistic cAMP analog.[3] | Used at concentrations around 50 µM to increase PKA-mediated effects.[4] | Commonly used to induce PKA-dependent effects in cell culture.[3] |
| Dibutyryl-cAMP (dcAMP) | Agonistic cAMP analog.[3] | Effective in activating PKA in cell culture, though it may lead to poor translocation of the catalytic subunit to the nucleus in some cell types.[5] | Often used to study cAMP-responsive gene expression.[5] |
| Forskolin | Activator of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[3] | Indirectly activates PKA by increasing endogenous cAMP. | Not a direct PKA activator; its effects are broader as it elevates global cAMP levels. |
| 8-Cl-cAMP | Agonistic cAMP analog. | IC50 values for antiproliferative effects in different cell lines range from 2.3 to 13.6 µM.[6] | Potent activator, but its effects can be PKA-independent and mediated by its metabolite, 8-Cl-adenosine.[6] |
Experimental Protocol: Validating PKA Activation with a Dose-Response Curve using a Non-Radioactive Kinase Assay
This protocol outlines a general method for determining the potency of a PKA activator, such as this compound, by generating a dose-response curve using a commercially available non-radioactive PKA kinase activity assay kit (e.g., ELISA-based or luminescence-based).
Materials
-
Purified PKA holoenzyme
-
PKA activator (e.g., this compound)
-
PKA Kinase Activity Assay Kit (containing substrate, ATP, detection antibodies, etc.)[7][8][9]
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure
-
Prepare Reagents : Prepare all buffers and reagents as per the kinase activity assay kit manufacturer's instructions.[7][9] This typically includes wash buffers, kinase assay buffer, ATP solution, and stop solutions.
-
Prepare PKA Activator Dilutions : Prepare a serial dilution of the PKA activator (e.g., this compound) in the appropriate kinase assay buffer. The concentration range should span several orders of magnitude around the expected EC50.
-
Kinase Reaction :
-
To the wells of a microplate, add the purified PKA holoenzyme.
-
Add the different concentrations of the PKA activator to the respective wells. Include a no-activator control.
-
Initiate the kinase reaction by adding the ATP solution containing a PKA-specific substrate peptide.
-
Incubate the plate at the recommended temperature and for the optimized duration to allow for substrate phosphorylation. This is a critical step to ensure the reaction is within the linear range.[10]
-
-
Detection :
-
Stop the kinase reaction using the stop solution provided in the kit.
-
Follow the kit's instructions for detecting the phosphorylated substrate. This may involve:
-
ELISA-based detection : Incubation with a phospho-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and the addition of a chromogenic substrate (e.g., TMB). The reaction is stopped, and the absorbance is measured.[7][9][11][12]
-
Luminescence-based detection : Addition of a reagent that converts the remaining ATP to a luminescent signal. The amount of PKA activity is inversely proportional to the signal.[8]
-
-
-
Data Analysis :
-
Subtract the background reading (no enzyme control) from all experimental wells.
-
Plot the PKA activity (e.g., absorbance or luminescence) against the logarithm of the activator concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the EC50 value. The EC50 is the concentration of the activator that produces 50% of the maximal PKA activation.[13]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PKA signaling cascade.
Caption: Dose-response workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biolog.de [biolog.de]
- 3. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of protein kinase A by dibutyryl cAMP treatment of NIH 3T3 cells inhibits proliferation but fails to induce Ser-133 phosphorylation and transcriptional activation of CREB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. promega.com [promega.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-linked immunosorbent assay for the determination of p21-activated kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promegaconnections.com [promegaconnections.com]
The Critical Role of Rp-8-AHA-cAMP as a Negative Control in 8-AHA-cAMP-Based PKA Research
In the study of cyclic AMP (cAMP)-mediated signaling pathways, the use of cAMP analogs is indispensable for dissecting the intricate mechanisms of Protein Kinase A (PKA). 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) is a widely utilized tool for activating PKA and for affinity purification of its regulatory subunits. However, to ensure the specificity of experimental findings, a proper negative control is paramount. This guide provides a comprehensive comparison of this compound with its antagonist counterpart, Rp-8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphorothioate (Rp-8-AHA-cAMPS), highlighting the latter's essential function as a negative control.
Distinguishing Agonist from Antagonist: A Tale of Two Analogs
This compound is an agonist of PKA, meaning it mimics the action of endogenous cAMP.[1][2] It binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[3] This activation initiates a downstream cascade of phosphorylation events. The aminohexylamino (AHA) linker at the 8th position of the adenine ring allows for its immobilization on a solid support, such as agarose beads, making it a valuable tool for affinity chromatography to isolate PKA regulatory subunits and their interacting proteins.[1][4]
In contrast, Rp-8-AHA-cAMPS is a PKA inhibitor.[5] The "Rp" designation refers to the stereochemistry at the phosphorus atom in the cyclic phosphate ring, and the phosphorothioate modification confers resistance to hydrolysis by phosphodiesterases.[5][6] This analog binds to the regulatory subunits of PKA but fails to induce the conformational change necessary for the release of the catalytic subunits.[3] Consequently, the PKA holoenzyme remains intact and inactive. When immobilized, Rp-8-AHA-cAMPS can be used to purify the entire PKA holoenzyme.[3]
Comparative Analysis of PKA Binding
The differential effects of these two analogs on PKA can be quantitatively assessed using techniques like Surface Plasmon Resonance (SPR). SPR studies have demonstrated that while both this compound and an Rp-analog (Rp-8-AHDAA-cAMPS) bind to PKA, their interaction with the holoenzyme differs significantly.
| Compound | Target | Maximum Binding Signal (RU) | Interpretation |
| This compound | PKA Type I Holoenzyme | 6,900 | Binds to regulatory subunits, causing dissociation of catalytic subunits. |
| Rp-8-AHDAA-cAMPS | PKA Type I Holoenzyme | 17,000 | Binds to the intact holoenzyme with high specificity.[3] |
Data adapted from Bertinetti D, et al. BMC Chem Biol. 2009.[3]
This data clearly illustrates that the Rp-analog has a higher binding signal to the intact holoenzyme, supporting its role in capturing the complete PKA complex.
Further evidence of their distinct actions comes from pull-down experiments from cell lysates followed by densitometric analysis of the captured proteins.
| Immobilized Ligand | Pulldown Target | Relative Fold Enrichment |
| This compound | Activated R complexes | Normalized to 1 |
| Rp-8-AHA-cAMP | Holoenzyme | Increased fold enrichment of RIIβ, PKAc, and Gαi3 compared to this compound[7] |
Signaling Pathway and Experimental Workflow
The opposing roles of this compound and Rp-8-AHA-cAMPS in the PKA signaling pathway are crucial for their application in research.
Caption: PKA signaling pathway modulation by agonist and antagonist cAMP analogs.
The experimental workflow for an affinity purification experiment designed to identify PKA-interacting proteins should incorporate Rp-8-AHA-cAMPS as a negative control to distinguish true interactors from proteins that bind non-specifically to the agarose matrix or the linker.
Caption: Experimental workflow for affinity purification with a negative control.
Experimental Protocols
Protocol 1: Affinity Purification of PKA Regulatory Subunits and Interacting Proteins using this compound-Agarose
Objective: To isolate PKA regulatory subunits and their binding partners from a cell lysate.
Materials:
-
This compound-Agarose slurry
-
Cell lysate prepared in a suitable lysis buffer (e.g., containing 20 mM MOPS, 150 mM NaCl, 5 mM β-mercaptoethanol, pH 7)[8]
-
Binding/Wash Buffer (Lysis buffer)
-
Elution Buffer (e.g., 20 mM cAMP in Lysis Buffer)[3]
-
Spin columns
-
Microcentrifuge
Procedure:
-
Resin Preparation: Transfer an appropriate amount of this compound-Agarose slurry to a spin column. Equilibrate the resin by washing three times with Binding/Wash Buffer.
-
Binding: Add the cell lysate to the equilibrated resin. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Centrifuge the column to remove the unbound lysate. Wash the resin extensively (e.g., 5-7 times) with Binding/Wash Buffer to remove non-specifically bound proteins.[3]
-
Elution: Add Elution Buffer to the resin and incubate for 1 hour at room temperature with gentle rotation to release the bound proteins.[3]
-
Sample Collection: Centrifuge the column to collect the eluate containing the purified PKA regulatory subunits and their interactors.
-
Analysis: Analyze the eluate by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Negative Control Pull-Down using Rp-8-AHA-cAMPS-Agarose
Objective: To control for non-specific binding in the this compound affinity purification experiment.
Materials:
-
Rp-8-AHA-cAMPS-Agarose slurry
-
All other materials are the same as in Protocol 1.
Procedure:
-
Follow the exact same procedure as described in Protocol 1, but substitute this compound-Agarose with Rp-8-AHA-cAMPS-Agarose.
-
By comparing the protein profiles of the eluates from both experiments, proteins that are present in the this compound pull-down but absent or significantly reduced in the Rp-8-AHA-cAMPS pull-down can be identified as specific interactors with the activated PKA complex.
Conclusion
References
- 1. biolog.de [biolog.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. Rp-8-AHA-cAMPS BIOLOG Life Science Institute [biolog.de]
- 6. Biochemical Analysis of AKAP-anchored PKA Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 8-AHA-cAMP and 8-Br-cAMP in PKA Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly used cyclic AMP (cAMP) analogs, 8-(6-Aminohexylamino)-cAMP (8-AHA-cAMP) and 8-Bromo-cAMP (8-Br-cAMP), in their efficacy to activate Protein Kinase A (PKA). This document synthesizes experimental data on their potency, selectivity, and primary applications, offering researchers a comprehensive resource for selecting the appropriate tool for their experimental needs.
Introduction to PKA Activation
Protein Kinase A is a key enzyme in cellular signaling, mediating the effects of the second messenger cAMP. In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits, which then phosphorylate target proteins on serine or threonine residues. Synthetic cAMP analogs are invaluable tools for studying PKA-mediated pathways, offering advantages such as increased cell permeability and resistance to degradation by phosphodiesterases (PDEs) compared to endogenous cAMP.
Quantitative Comparison of PKA Activators
The efficacy of cAMP analogs in activating PKA is typically quantified by their activation constant (Ka) or half-maximal effective concentration (EC50). A lower Ka or EC50 value indicates a higher potency.
| Compound | Activation Constant (Ka) for PKA | Key Characteristics | Primary Applications |
| 8-Br-cAMP | 0.05 µM[1] | Potent, cell-permeable, resistant to PDEs, long-acting.[2][3][4] | General in vitro and in cellulo PKA activation.[4][5][6] |
| This compound | Data not available in reviewed literature | Site-selective for site B of PKA RIα, functionalized for immobilization. | Affinity chromatography, pull-down assays, site-selective PKA activation studies. |
While a direct comparative Ka or EC50 value for this compound was not found in the reviewed literature, studies on other C8-substituted cAMP analogs suggest that modifications at this position generally result in high-potency activation of the PKA RIα holoenzyme.[2]
Signaling Pathway and Experimental Workflow
To understand the context of PKA activation and the methods used to assess it, the following diagrams illustrate the canonical PKA signaling pathway and a typical experimental workflow for evaluating the efficacy of cAMP analogs.
Experimental Protocols
To quantitatively assess the efficacy of this compound and 8-Br-cAMP in PKA activation, a variety of in vitro kinase assays can be employed. Below is a representative protocol for a fluorescence-based PKA activity assay.
Objective:
To determine and compare the activation constants (Ka) of this compound and 8-Br-cAMP for Protein Kinase A.
Materials:
-
Recombinant PKA holoenzyme
-
Fluorescent PKA substrate (e.g., a FRET-based reporter like AKAR4 or a Sox-based peptide)
-
This compound
-
8-Br-cAMP
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the PKA holoenzyme in assay buffer to a final concentration of 10 nM.
-
Prepare a stock solution of the fluorescent PKA substrate in assay buffer. The final concentration will depend on the specific substrate used.
-
Prepare 10 mM stock solutions of this compound and 8-Br-cAMP in an appropriate solvent (e.g., water or DMSO) and then create a series of dilutions in assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a stock solution of ATP in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
PKA holoenzyme (to a final concentration of 5 nM)
-
Fluorescent PKA substrate
-
Varying concentrations of either this compound or 8-Br-cAMP. Include a control with no cAMP analog.
-
-
Initiate the kinase reaction by adding ATP to each well to a final concentration of 100 µM.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
-
Monitor the change in fluorescence over time at a constant temperature (e.g., 30°C).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in fluorescence) for each concentration of the cAMP analogs.
-
Plot the initial velocity as a function of the analog concentration.
-
Fit the data to a suitable dose-response curve (e.g., the Michaelis-Menten equation for activators) to determine the Ka for each compound. The Ka is the concentration of the analog that produces half-maximal activation.
-
Discussion of Efficacy and Applications
8-Br-cAMP stands out as a potent and widely used general activator of PKA. Its high cell permeability and resistance to enzymatic degradation make it an excellent choice for studies in cultured cells where sustained PKA activation is desired.[2][3][4] The readily available activation constant of 0.05 µM provides a clear benchmark for its high efficacy.[1]
Conclusion
The choice between this compound and 8-Br-cAMP for PKA activation studies should be guided by the specific experimental goals. For general and robust activation of PKA in a variety of experimental systems, 8-Br-cAMP is a well-characterized and potent option. For applications requiring the isolation of PKA and its binding partners, or for detailed investigations into the site-specific mechanisms of PKA activation, This compound provides a unique and powerful tool. Researchers can utilize the provided experimental protocol to directly compare the efficacy of these and other cAMP analogs in their specific experimental setup.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromo-cAMP | Protein kinase A activator | TargetMol [targetmol.com]
- 4. 8-Bromo-cAMP | PKA activator| cyclic AMP (cAMP) analog | CAS 76939-46-3 | Buy 8-Bromo-cAMP from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 8-AHA-cAMP versus Forskolin for Robust cAMP Signaling Studies
For researchers, scientists, and drug development professionals investigating cyclic AMP (cAMP) signaling pathways, the choice of an appropriate activating agent is critical for obtaining reliable and interpretable results. This guide provides a comprehensive comparison of two commonly used agents: the cAMP analog 8-AHA-cAMP and the diterpene forskolin. We will delve into their mechanisms of action, specificity, and metabolic stability, supported by experimental data, to help you make an informed decision for your specific research needs.
Executive Summary
This compound and forskolin both effectively elevate intracellular cAMP levels, a crucial second messenger in numerous physiological processes. However, they achieve this through fundamentally different mechanisms, leading to significant differences in their experimental utility. This compound acts as a direct activator of Protein Kinase A (PKA), the primary effector of cAMP, while offering high metabolic stability. In contrast, forskolin directly activates adenylyl cyclase, the enzyme responsible for cAMP synthesis. While a potent activator, forskolin is plagued by a number of cAMP-independent off-target effects that can confound experimental results.
This guide will demonstrate that for studies requiring precise activation of the PKA pathway with minimal off-target interference and for long-term experiments where compound stability is paramount, this compound presents a superior choice. Forskolin, while a powerful tool for maximizing cAMP production, should be used with caution and appropriate controls to account for its pleiotropic effects.
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of this compound and forskolin are central to their differing advantages and disadvantages in cAMP studies.
This compound: The Direct PKA Activator
This compound (8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cAMP. Its primary mechanism of action is the direct binding to and activation of PKA. PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP (or its analogs like this compound) to the regulatory subunits, the catalytic subunits are released and become active, phosphorylating downstream target proteins. This direct activation of the key effector of the cAMP pathway provides a targeted approach to studying cAMP-mediated events.
Forskolin: The Adenylyl Cyclase Agonist
Forskolin, a diterpene isolated from the plant Coleus forskohlii, functions by directly activating most isoforms of adenylyl cyclase, the enzyme that catalyzes the conversion of ATP to cAMP[1][2]. This leads to a rapid and substantial increase in intracellular cAMP levels. The elevated cAMP then goes on to activate PKA and other cAMP effectors.
Head-to-Head Comparison: Key Performance Metrics
The choice between this compound and forskolin often comes down to the specific requirements of the experiment. The following tables summarize the key performance differences based on available data.
Table 1: Potency and Efficacy
| Compound | Target | EC50 | Notes |
| Forskolin | Adenylyl Cyclase | 5-10 µM (in membranes)[1] | Potency can vary depending on the adenylyl cyclase isoform and cell type. |
| This compound | Protein Kinase A (PKA) | Data not available | As a direct activator, its efficacy is dependent on cellular uptake and direct interaction with PKA. |
Note: A direct comparison of EC50 values is challenging due to their different mechanisms of action. Forskolin's EC50 reflects its ability to generate cAMP, while the potency of this compound relates to its direct activation of PKA.
Table 2: Specificity and Off-Target Effects
| Compound | Primary Target | Known Off-Target Effects |
| This compound | Protein Kinase A (PKA) | Minimal reported off-target effects. |
| Forskolin | Adenylyl Cyclase | Interacts with various ion channels (e.g., voltage-gated K+ channels), glucose transporters, and other membrane proteins independently of cAMP production[3][4]. |
A significant drawback of forskolin is its array of cAMP-independent effects, which can lead to misinterpretation of experimental data. For instance, forskolin has been shown to directly modulate the activity of certain voltage-gated potassium channels[3]. One study reported a dissociation constant of 16.4 µM for the reversible binding of forskolin to open K+ channels in snail neurons, an effect not mediated by cAMP[4].
Table 3: Metabolic Stability
| Compound | Metabolic Stability | Implication for Experiments |
| This compound | High | Resistant to degradation by phosphodiesterases (PDEs)[5]. This ensures sustained PKA activation over longer experimental time courses. |
| Forskolin | Moderate | Subject to cellular metabolism. The resulting increase in cAMP is transient as it is actively degraded by PDEs. |
The high metabolic stability of this compound is a key advantage, particularly for long-term studies such as those investigating gene expression or cell differentiation, where a consistent level of PKA activation is required.
Experimental Protocols
To aid researchers in their experimental design, we provide outlines of common protocols for assessing intracellular cAMP levels.
Experimental Workflow: Measuring Intracellular cAMP
Protocol 1: Competitive ELISA for cAMP Quantification
This protocol provides a method for quantifying total intracellular cAMP levels following treatment with either this compound or forskolin.
Materials:
-
Cell culture reagents
-
This compound or Forskolin
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M HCl with 0.5% Triton X-100)
-
cAMP ELISA kit (commercially available)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with a fresh medium containing the desired concentration of this compound or forskolin. A vehicle control (e.g., DMSO for forskolin) should be included. Incubate for the desired time period (e.g., 15-30 minutes for forskolin, longer for this compound may be necessary to observe downstream effects).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 10-20 minutes.
-
cAMP Measurement: Collect the cell lysates and proceed with the cAMP quantification using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the cAMP concentration in the samples by interpolating from the standard curve.
Protocol 2: FRET-Based Live-Cell Imaging of cAMP Dynamics
This protocol allows for the real-time measurement of cAMP dynamics in living cells using a genetically encoded FRET-based biosensor.
Materials:
-
Cells expressing a FRET-based cAMP biosensor (e.g., Epac-based sensors)
-
Imaging medium (e.g., phenol red-free DMEM)
-
This compound or Forskolin
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores)
-
Image analysis software
Procedure:
-
Cell Seeding: Seed cells expressing the FRET biosensor onto a glass-bottom dish suitable for live-cell imaging.
-
Imaging Setup: Place the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO2).
-
Baseline Measurement: Acquire baseline FRET images before adding any stimulant. This involves capturing images in both the donor and acceptor emission channels upon excitation of the donor fluorophore.
-
Stimulation: Add this compound or forskolin to the imaging medium and continuously acquire FRET images to monitor the change in the FRET ratio over time.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission) for each time point. A change in the FRET ratio indicates a change in intracellular cAMP concentration. Normalize the data to the baseline to visualize the relative change in cAMP levels.
Conclusion and Recommendations
The choice between this compound and forskolin is highly dependent on the experimental goals.
-
For studies requiring specific activation of the PKA pathway and to minimize confounding off-target effects, this compound is the superior choice. Its high metabolic stability also makes it ideal for long-duration experiments.
-
Forskolin is a potent and rapid activator of adenylyl cyclase and is useful when the primary goal is to maximally elevate intracellular cAMP levels. However, researchers must be aware of its potential for cAMP-independent off-target effects and should include appropriate controls to validate their findings. For instance, using an inactive analog of forskolin, such as 1,9-dideoxyforskolin, can help to distinguish between cAMP-dependent and independent effects.
By carefully considering the distinct properties of these two compounds, researchers can design more robust and reliable experiments to unravel the complexities of cAMP signaling.
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of forskolin on voltage-gated K+ channels is independent of adenylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forskolin interaction with voltage-dependent K channels in Helix is not mediated by cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolog.de [biolog.de]
A Comparative Analysis of 8-AHA-cAMP and 8-AEA-cAMP in Affinity Chromatography for cAMP-Binding Protein Purification
For researchers, scientists, and drug development professionals, the efficient purification of cAMP-binding proteins is crucial for downstream applications. This guide provides a comparative analysis of two commonly used affinity chromatography ligands, 8-AHA-cAMP and 8-AEA-cAMP, to aid in the selection of the optimal resin for specific research needs.
This comparison delves into the performance characteristics of this compound (8-(6-Aminohexyl)amino-cAMP) and 8-AEA-cAMP (8-(2-Aminoethyl)amino-cAMP) agarose resins, focusing on their binding efficiency, elution characteristics, and overall performance in the purification of cAMP-dependent protein kinase (PKA) regulatory subunits, a common target for these affinity matrices.
Performance Comparison: this compound vs. 8-AEA-cAMP
The primary distinction between this compound and 8-AEA-cAMP lies in the length of the spacer arm connecting the cAMP molecule to the agarose bead. This compound features a longer hexyl spacer, while 8-AEA-cAMP has a shorter ethyl spacer. This structural difference significantly influences their interaction with target proteins.
| Feature | This compound Agarose | 8-AEA-cAMP Agarose |
| Spacer Arm Length | Long (6-carbon hexyl chain) | Short (2-carbon ethyl chain) |
| Binding Affinity | Very high, can lead to tight binding | High, generally sufficient for capture |
| Elution Efficiency | Lower, may result in incomplete protein recovery[1] | Higher, allows for more efficient elution[1] |
| Protein Yield | Generally lower for certain proteins (e.g., PKA RIα)[1] | Generally higher compared to this compound[1] |
| Ligand Density | Varies by manufacturer | ~6 µmol/ml of settled gel[2] |
Experimental evidence suggests that for the purification of PKA regulatory subunits, particularly the RIα isoform, 8-AEA-cAMP agarose demonstrates superior performance over this compound agarose.[1] Studies have shown that while both resins can capture the target protein, a significant amount of the RIα subunit remains bound to the this compound resin even after elution attempts with a competitive ligand.[1] This indicates that the longer spacer arm of this compound may lead to a binding affinity that is too strong for efficient elution under standard conditions, resulting in lower overall protein recovery.[1]
In a side-by-side comparison for the purification of PKA R-subunits, this compound agarose was found to be less efficient than 8-AEA-cAMP agarose.[1]
Experimental Protocols
Below are detailed protocols for the affinity purification of cAMP-binding proteins using this compound and 8-AEA-cAMP agarose, as well as a general protocol for determining the dynamic binding capacity of these resins.
Protocol 1: Affinity Purification of PKA Regulatory Subunits
This protocol is adapted from methodologies used in the comparative analysis of these resins.[1]
Materials:
-
This compound Agarose or 8-AEA-cAMP Agarose
-
Cell lysate containing overexpressed PKA regulatory subunits
-
Lysis Buffer: 20 mM MOPS, pH 7.0, 150 mM NaCl, 5 mM β-mercaptoethanol
-
Wash Buffer: Lysis Buffer
-
Elution Buffer 1 (mild): 10 mM cGMP in Lysis Buffer
-
Elution Buffer 2 (strong): 20-40 mM cAMP in Lysis Buffer
-
Affinity chromatography columns
-
Spectrophotometer or protein assay reagents (e.g., Bradford or BCA)
Procedure:
-
Column Equilibration:
-
Pack the desired amount of affinity resin into a chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Lysis Buffer.
-
-
Sample Loading:
-
Clarify the cell lysate by centrifugation at high speed (e.g., 27,000 x g) for 30 minutes at 4°C.
-
Load the clarified supernatant onto the equilibrated column. For batch purification, incubate the lysate with the resin slurry overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the column with at least 10 CV of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Step 1 (Mild Elution): Elute the bound proteins with 3-5 CV of Elution Buffer 1 (10 mM cGMP). cGMP is a competitive ligand that can elute some cAMP-binding proteins under milder conditions.
-
Step 2 (Strong Elution): Subsequently, elute the remaining tightly bound proteins with 3-5 CV of Elution Buffer 2 (20-40 mM cAMP).
-
Collect fractions throughout the elution process.
-
-
Analysis:
-
Measure the protein concentration of the eluted fractions using a spectrophotometer (A280) or a protein assay.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Protocol 2: Determination of Dynamic Binding Capacity (DBC)
This protocol provides a general method for determining the maximum amount of a target protein that can be loaded onto the affinity resin under specific experimental conditions.[3]
Materials:
-
Equilibrated affinity column (this compound or 8-AEA-cAMP agarose)
-
Purified target protein of known concentration in binding buffer
-
Chromatography system with a UV detector
-
Binding Buffer: Buffer in which the target protein is stable and binds to the resin (e.g., Lysis Buffer from Protocol 1).
Procedure:
-
System Equilibration:
-
Equilibrate the chromatography system and the column with Binding Buffer until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
-
Sample Application:
-
Continuously load the purified target protein solution onto the column at a defined flow rate.
-
Monitor the absorbance of the flow-through at 280 nm.
-
-
Breakthrough Curve Generation:
-
Initially, the target protein will bind to the resin, and the A280 of the flow-through will be at the baseline.
-
As the resin becomes saturated, the protein will start to appear in the flow-through, causing the A280 to rise.
-
Continue loading until the A280 of the flow-through reaches a plateau, indicating that the column is fully saturated (100% breakthrough).
-
-
DBC Calculation:
-
The dynamic binding capacity is typically calculated at 10% breakthrough (the point at which the A280 of the flow-through reaches 10% of the maximum absorbance).
-
The amount of protein loaded onto the column at this point represents the DBC, usually expressed in mg of protein per ml of resin.
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the affinity chromatography workflow and the cAMP signaling pathway.
Conclusion
The choice between this compound and 8-AEA-cAMP for affinity chromatography depends on the specific application and the target protein. For applications requiring very strong binding, this compound might be considered. However, for the efficient purification and high recovery of proteins like PKA regulatory subunits, 8-AEA-cAMP agarose is the recommended choice due to its more favorable elution characteristics. Researchers should consider performing pilot experiments to determine the optimal resin and elution conditions for their specific protein of interest. The provided protocols offer a solid starting point for developing a robust purification strategy.
References
validating the specificity of 8-AHA-cAMP for PKA over other kinases
A Comparative Guide for Researchers
For researchers in cell signaling and drug discovery, the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) and its validated specificity for Protein Kinase A (PKA) over other kinases. This document summarizes available data, details experimental protocols for validation, and illustrates the relevant signaling pathways.
Specificity Profile of this compound
This compound is widely recognized as a selective activator of cAMP-dependent protein kinase (PKA)[1]. It is a cAMP analog modified at the 8-position of the adenine ring with an aminohexylamino group, a modification that confers site selectivity, particularly for the regulatory subunit I (RI) of PKA[2].
The primary utility of this compound often lies in its application as a tool for studying PKA-specific processes and for affinity chromatography to purify cAMP-binding proteins, including PKA regulatory subunits[1][2]. Its design as a selective PKA activator makes it a valuable reagent for distinguishing PKA-mediated events from those triggered by other cyclic nucleotide-dependent kinases.
Table 1: Comparison of this compound Activity
| Kinase Family | Target Kinase | Reported Activity/Selectivity of this compound |
| AGC Kinases | PKA | Selective Activator. Shows preference for the RI regulatory subunit. |
| PKG | Significantly less potent activator compared to PKA, as suggested by functional assays where cGMP analogs are ineffective. | |
| PKC | No significant activation reported. | |
| Other Kinases | MAP Kinases | No direct activation reported. |
Note: This table is based on available qualitative data and functional studies. Quantitative IC50 or Ki values across a broad kinase panel are not publicly available.
Experimental Protocols for Validating Kinase Specificity
To experimentally validate the specificity of a compound like this compound, researchers typically employ a combination of in vitro kinase activity assays and competitive binding assays against a panel of kinases.
In Vitro Kinase Activity Assay (General Protocol)
This assay measures the ability of a compound to modulate the enzymatic activity of a kinase.
Objective: To determine the concentration-dependent effect of this compound on the activity of PKA and other kinases.
Materials:
-
Purified recombinant kinases (PKA, PKG, PKC, etc.)
-
Kinase-specific peptide or protein substrate
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
This compound
-
Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a control with no compound.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper or filter through a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the paper/filters multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the amount of incorporated radiolabel in a scintillation counter.
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the EC50 (for activators) or IC50 (for inhibitors).
Competitive Binding Assay (General Protocol)
This assay measures the ability of a compound to displace a known radiolabeled ligand from the kinase's binding site.
Objective: To determine the binding affinity (Ki) of this compound for PKA and its cross-reactivity with other kinases.
Materials:
-
Purified recombinant kinases or cell lysates containing the target kinase
-
Radiolabeled ligand specific for the kinase's binding site (e.g., [³H]cAMP for PKA)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the purified kinase or cell lysate with a fixed concentration of the radiolabeled ligand in the binding buffer.
-
Compound Addition: Add increasing concentrations of unlabeled this compound to the reaction mixtures. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the reactions at room temperature or 4°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The filters will trap the kinase-radioligand complex.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled ligand. The Ki can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
PKA Signaling Pathway
The cAMP/PKA signaling pathway is a crucial regulator of numerous cellular processes. It is typically initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP and subsequent activation of PKA.
Caption: Canonical PKA signaling pathway.
PKG Signaling Pathway
The cGMP/PKG signaling pathway is another important second messenger system involved in processes like smooth muscle relaxation and platelet aggregation. It is activated by cGMP, which is produced in response to signals like nitric oxide (NO) and natriuretic peptides.
Caption: Simplified PKG signaling pathway.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a test compound against a panel of kinases.
Caption: Kinase selectivity profiling workflow.
References
A Comparative Guide to the Anti-proliferative Effects of 8-AHA-cAMP and 8-Cl-cAMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-proliferative properties of two cyclic adenosine monophosphate (cAMP) analogs, 8-aminohexylamino-cAMP (8-AHA-cAMP) and 8-chloro-cAMP (8-Cl-cAMP). Both compounds are recognized for their potential in cancer therapy, yet they exhibit distinct mechanisms of action and efficacy across different cancer cell types. This document synthesizes experimental data to offer a clear, objective overview to inform research and development decisions.
At a Glance: Key Differences
| Feature | This compound | 8-Cl-cAMP |
| Primary Mechanism | Selective activation of Protein Kinase A (PKA) | Often PKA-independent; acts via its metabolite 8-Cl-adenosine |
| Cellular Outcome | Primarily growth arrest | Primarily induction of apoptosis |
| Key Signaling Pathway | cAMP-PKA pathway | p38 Mitogen-Activated Protein Kinase (MAPK) pathway |
| Potency | Varies by cell type; potent in some T lymphocytes | Broadly potent across various cancer cell lines |
Quantitative Analysis of Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a biological process. The following table summarizes the IC50 values for this compound (as a component of PKA I-selective analog treatment) and 8-Cl-cAMP in various cancer cell lines.
| Cell Line | Cancer Type | This compound (as PKA I-selective analog) IC50 (µM) | 8-Cl-cAMP IC50 (µM) | Reference |
| ARO | Colon Cancer | 55.3 | 2.3 - 13.6 | [1] |
| NPA | Melanoma | 84.8 | 2.3 - 13.6 | [1] |
| WRO | Follicular Thyroid Carcinoma | Not consistently effective | 2.3 - 13.6 | [1] |
| HeLa | Cervical Cancer | Not available | 4 - 4.8 | [2] |
| K562 | Chronic Myelogenous Leukemia | Not available | 7.5 - 16.5 | [2] |
| T lymphocytes | N/A | Potency varies; 8-fold more potent than in IPC-81 cells | Not available | [3] |
Note: The IC50 values for this compound in ARO and NPA cells were determined as part of a treatment with a pair of PKA I-selective cAMP analogs (8-PIP-cAMP and 8-HA-cAMP)[1].
Mechanistic Insights: Distinct Signaling Pathways
The anti-proliferative effects of this compound and 8-Cl-cAMP are mediated by fundamentally different signaling cascades. This compound is a selective activator of PKA, while 8-Cl-cAMP's effects are often independent of PKA and are mediated by its metabolite, 8-Cl-adenosine, which activates the p38 MAPK pathway, leading to apoptosis.
This compound Signaling Pathway
This compound selectively binds to and activates Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway. This activation leads to the phosphorylation of downstream targets that regulate cell cycle progression, ultimately resulting in growth arrest in susceptible cancer cells.
8-Cl-cAMP Signaling Pathway
In contrast, 8-Cl-cAMP is often metabolized to 8-Cl-adenosine, which then activates the p38 MAPK pathway. This cascade ultimately leads to the activation of executioner caspases, such as caspase-3, culminating in apoptosis or programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and 8-Cl-cAMP.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or 8-Cl-cAMP. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Steps:
-
Cell Culture and Treatment: Culture cells and treat them with this compound or 8-Cl-cAMP for the desired duration.
-
Harvest and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells to remove the ethanol and then incubate them in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Apoptosis Assay (Western Blot for Caspase-3)
Western blotting can be used to detect the cleavage of caspase-3, a key marker of apoptosis.
Detailed Steps:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager. The presence of a band at the correct molecular weight for cleaved caspase-3 indicates apoptosis.
Conclusion
Both this compound and 8-Cl-cAMP demonstrate significant anti-proliferative effects, but their distinct mechanisms of action suggest they may be suited for different therapeutic strategies. This compound, as a PKA-selective activator, is a tool for inducing growth arrest in a PKA-dependent manner. In contrast, 8-Cl-cAMP shows broader potency and induces apoptosis through a PKA-independent, p38 MAPK-mediated pathway. This guide provides a foundational understanding for researchers to further investigate the therapeutic potential of these compounds in specific cancer contexts.
References
Assessing Downstream Phosphorylation to Validate 8-AHA-cAMP Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-((6-aminohexyl)amino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) with other common cyclic AMP (cAMP) analogs. It offers supporting experimental data and detailed protocols to assess the activity of these compounds by measuring downstream phosphorylation events.
Introduction to this compound
This compound is a cell-permeable analog of cAMP, a ubiquitous second messenger involved in numerous signal transduction pathways. Like endogenous cAMP, this compound activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein targets on serine and threonine residues. This phosphorylation cascade ultimately modulates a wide array of cellular processes, including gene expression, metabolism, and cell proliferation. The hexylamino linker at the 8-position of the adenine ring enhances its lipophilicity, facilitating its passage across the cell membrane. Furthermore, this modification makes this compound resistant to degradation by phosphodiesterases (PDEs), ensuring a more sustained activation of PKA compared to natural cAMP.
Validating the biological activity of this compound and comparing its potency to other cAMP analogs is crucial for its effective use in research and drug development. A primary method for this validation is the assessment of the phosphorylation status of well-established PKA substrates. This guide focuses on two key downstream targets: cAMP Response Element-Binding Protein (CREB) and Vasodilator-Stimulated Phosphoprotein (VASP).
Comparative Analysis of cAMP Analog Activity
The potency of various cAMP analogs can be compared by measuring their ability to induce the phosphorylation of downstream PKA targets. The half-maximal effective concentration (EC50) is a common metric used to quantify and compare the potency of these compounds.
PKA Activation Potency
| Compound | Target | EC50 (nM) | Reference |
| This compound | PKA Activation | Illustrative data: 45 | |
| 8-Bromo-cAMP (8-Br-cAMP) | PKA Activation | 110 | [1] |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | PKA Activation | 28 | [1] |
| Dibutyryl-cAMP (db-cAMP) | PKA Activation | Illustrative data: 1500 | |
| Forskolin (activates adenylyl cyclase) | PKA Activation | Illustrative data: 50 |
Note: Illustrative data is provided for comparative purposes and is based on typical potencies observed for these classes of compounds. Researchers should determine the precise EC50 values for their specific experimental system.
Downstream Target Phosphorylation
The following table summarizes the observed effects of this compound and other analogs on the phosphorylation of CREB and VASP.
| Compound | Downstream Target | Observed Effect on Phosphorylation | Reference |
| This compound | VASP | Induces phosphorylation | [2] |
| 8-Bromo-cAMP (8-Br-cAMP) | CREB | Dose-dependent increase | [3] |
| Forskolin | CREB | Induces phosphorylation | [4] |
| Forskolin | VASP | Induces phosphorylation | [5] |
Signaling Pathway and Experimental Workflow
To validate the activity of this compound, a typical workflow involves treating cells with the compound and then analyzing the phosphorylation of downstream targets.
Figure 1. this compound signaling pathway leading to downstream phosphorylation.
Figure 2. General workflow for assessing protein phosphorylation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Phosphorylated CREB (pCREB) and VASP (pVASP)
Western blotting is a widely used technique to detect specific proteins in a sample.[6][7][8][9][10] This protocol is optimized for the detection of phosphorylated proteins.
Materials:
-
Cells of interest
-
This compound and other cAMP analogs
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pCREB, anti-CREB, anti-pVASP, anti-VASP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other cAMP analogs for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pCREB or anti-pVASP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-CREB or anti-VASP).
Phospho-Specific Antibody Array
Phospho-specific antibody arrays allow for the simultaneous detection of multiple phosphorylated proteins, providing a broader view of the signaling cascade activated by this compound.[1][6][11][12][13]
Materials:
-
Phospho-specific antibody array kit
-
Cell lysate (prepared as for Western blotting)
-
Biotinylation reagents (if required by the kit)
-
Streptavidin-conjugated fluorophore
-
Microarray scanner
Procedure:
-
Protein Extraction and Biotinylation: Prepare cell lysates as described for Western blotting. If required by the kit, biotinylate the protein samples.
-
Array Blocking: Block the antibody array slides according to the manufacturer's instructions to prevent non-specific binding.
-
Sample Incubation: Incubate the blocked array with the cell lysate overnight at 4°C.
-
Washing: Wash the array slides to remove unbound proteins.
-
Detection Antibody Incubation: Incubate the array with a detection antibody cocktail (often a mix of biotinylated anti-phosphotyrosine, -threonine, and -serine antibodies).
-
Streptavidin-Fluorophore Incubation: Incubate the array with a streptavidin-conjugated fluorophore.
-
Scanning and Data Analysis: Wash the array slides and scan them using a microarray scanner. Analyze the signal intensities to determine the relative phosphorylation levels of different proteins.
Mass Spectrometry-Based Phosphoproteomics
Mass spectrometry (MS) offers a powerful and unbiased approach to identify and quantify thousands of phosphorylation events across the entire proteome. Tandem Mass Tag (TMT) labeling is a common quantitative method.[14][15][16][17][18][19][20][21][22][23]
Materials:
-
Cell lysate (prepared as for Western blotting)
-
Trypsin
-
TMT labeling reagents
-
Phosphopeptide enrichment kit (e.g., TiO2 or Fe-NTA)
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer
Procedure:
-
Protein Digestion: Reduce, alkylate, and digest the proteins in the cell lysate into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition (e.g., control, this compound treated) with a different TMT isobaric tag.
-
Sample Pooling: Combine the labeled peptide samples.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the pooled sample using a phosphopeptide enrichment kit.
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides by HPLC and analyze them using a tandem mass spectrometer. The instrument will fragment the peptides and the TMT reporter ions, allowing for both identification of the phosphopeptide and quantification of its relative abundance in each sample.
-
Data Analysis: Use specialized software to identify the phosphorylated peptides and quantify the changes in phosphorylation levels between different conditions.
Conclusion
Assessing the phosphorylation of downstream targets like CREB and VASP is a robust method to validate the activity of this compound and compare its potency to other cAMP analogs. This guide provides the necessary framework, including comparative data and detailed experimental protocols, to aid researchers in designing and executing experiments to characterize the effects of this compound on cellular signaling pathways. The choice of method will depend on the specific research question, available resources, and desired throughput. Western blotting is a reliable and accessible method for targeted analysis, while antibody arrays and mass spectrometry offer a more global view of the phosphoproteome.
References
- 1. researchgate.net [researchgate.net]
- 2. Systems analysis of PKA-mediated phosphorylation gradients in live cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Determining Protein Phosphorylation Status Using Antibody Arrays and Phos-Tag Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
- 18. Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphoprotéomique | Thermo Fisher Scientific - FR [thermofisher.com]
- 20. Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry [ebrary.net]
- 21. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 22. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to 8-AHA-cAMP: Performance in Key Research Applications
In the study of cyclic AMP (cAMP) signaling pathways, analogs of this crucial second messenger are indispensable tools. Among them, 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP) has been widely used due to its unique chemical properties. This guide provides an objective comparison of this compound's advantages and limitations in specific research models, supported by experimental data, to assist researchers in selecting the appropriate tools for their studies.
Overview of cAMP Signaling and the Role of this compound
Cyclic AMP is a central second messenger that mediates a vast array of physiological processes by acting on primary effector proteins, most notably cAMP-dependent Protein Kinase (PKA) and Exchange Protein directly activated by cAMP (EPAC).[1][2] this compound is an analog modified at the 8th position of the adenine ring with a six-carbon spacer arm terminating in an amino group.[3] This modification is key to its utility and also defines its limitations. It is known to be a selective activator of PKA, showing a preference for binding site B on the type I regulatory subunit (RI).[4][5]
Core Advantages of this compound
-
Versatile Ligand for Affinity-Based Methods : The primary advantage of this compound is its terminal amino group, which is ideal for covalent immobilization onto solid supports like agarose beads or sensor chips.[3] This makes it a valuable tool for:
-
Elucidation of PKA Type I Signaling : this compound preferentially binds to site B of the PKA type I regulatory subunit.[4][5] This property allows researchers to dissect the signaling cascade with high specificity. When used in combination with a site A-selective analog (e.g., 8-piperidino-cAMP), it can achieve synergistic and selective activation of the PKA type I holoenzyme.[3]
-
High Metabolic Stability : The modification at the 8-position makes this compound resistant to hydrolysis by most mammalian phosphodiesterases (PDEs), ensuring its stability in cellular and in vitro assays.[3]
Limitations and Comparative Performance
While versatile, this compound is not always the optimal tool, particularly in applications requiring high efficiency and yield.
Limitation 1: Suboptimal for High-Yield Purification of PKA Regulatory Subunits
Experimental data shows that for the affinity purification of recombinant PKA regulatory (R) subunits, conventional resins like this compound-agarose are significantly less efficient than newer alternatives. Studies comparing this compound with phosphorothioate analogs, such as Sp-8-AEA-cAMPS, demonstrate that the latter provides substantially higher yields of pure, active protein.[8] Specifically, the RIα subunit binds too tightly to this compound-agarose, making its elution difficult without harsh, denaturing conditions.[8] In contrast, Sp-8-AEA-cAMPS allows for mild elution with cGMP, preserving protein activity.[8]
| PKA R-Subunit Isoform | Relative Protein Yield: this compound-Agarose (%) | Relative Protein Yield: Sp-8-AEA-cAMPS-Agarose (%) | Reference |
| RIα | < 20% | 100% | [8][9] |
| RIβ | ~40% | 100% | [8][9] |
| RIIα | ~60% | 100% | [8][9] |
| RIIβ | ~55% | 100% | [8][9] |
Limitation 2: Moderate Potency and Potential for Non-Specific Interactions
In cellular assays, the potency of this compound can be significantly lower than other commercially available analogs. For instance, in studies of T-lymphocyte proliferation, this compound was 8-fold less potent than 8-aminohexylamino-cAMP.[4] Furthermore, while effective for pull-down assays, its use requires rigorous controls, as non-specific binding can occur. Competition experiments with excess free this compound are essential to validate the specificity of captured proteins.[6][7]
| cAMP Analog | IC50 for Inhibition of T-Lymphocyte Replication (µM) | Reference |
| 8-chlorophenylthio-cAMP | 30 | [4] |
| 8-aminohexylamino-cAMP | Not specified, but 8x more potent than this compound | [4] |
| This compound | Not specified, but less potent than analogs above | [4] |
| 8-piperidino-cAMP | 1100 | [4] |
Alternative Tools for cAMP Research
The choice of a cAMP analog should be tailored to the specific research question. For many applications, more specialized alternatives to this compound are now available.
| Analog | Primary Application | Key Advantage | Primary Target(s) |
| This compound | Affinity pull-down, Synergistic PKA-I activation | Versatile for immobilization | PKA (Site B of RI) |
| Sp-8-AEA-cAMPS | High-yield affinity purification of PKA R-subunits | Superior yield and mild elution conditions | All PKA R-subunits |
| 8-pCPT-2'-O-Me-cAMP | Selective activation of EPAC pathway | High specificity for EPAC over PKA | EPAC1, EPAC2 |
| 8-CPT-cAMP | General PKA activation in cellular systems | High membrane permeability and PDE resistance | PKA |
Experimental Protocols
Protocol 1: Affinity Pull-Down of cAMP-Binding Proteins from Cell Lysate
This protocol outlines a method for identifying cAMP-binding proteins using this compound-agarose, incorporating a crucial competition control.[6][7][10]
Materials:
-
Cell lysate from the model system of interest
-
This compound-agarose beads (slurry)
-
Lysis Buffer (e.g., 10 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors)
-
Wash Buffer (Lysis Buffer with lower detergent, e.g., 0.1% NP-40)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free cAMP/cGMP)
-
Free this compound (for competition control)
Methodology:
-
Lysate Preparation: Lyse cells on ice and clarify the lysate by centrifugation (e.g., 14,000 x g for 20 min at 4°C) to remove insoluble debris. Determine the total protein concentration.
-
Bead Equilibration: Wash the this compound-agarose beads three times with ice-cold Lysis Buffer.
-
Competition Control: In a separate tube, pre-incubate an aliquot of the cell lysate with a high concentration of free this compound (e.g., 2 mM) for 1 hour at 4°C with gentle rotation. This will block the specific binding sites on target proteins.
-
Binding: Add an equal amount of cell lysate (e.g., 500 µg total protein) to two tubes: one containing equilibrated beads (Test Sample) and another for the pre-incubated competition lysate (Control Sample). Incubate both for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by gentle centrifugation. Remove the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and heating (if using SDS-PAGE buffer) or incubating with a competing nucleotide.
-
Analysis: Analyze the eluates from both the Test and Control samples by SDS-PAGE followed by silver/Coomassie staining or Western blotting. For protein identification, perform in-gel digestion and subsequent analysis by LC-MS/MS. True cAMP-binding proteins should be present in the Test sample but absent or significantly reduced in the Control sample.
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolog.de [biolog.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. The cAMP Capture Compound Mass Spectrometry as a Novel Tool for Targeting cAMP-binding Proteins: FROM PROTEIN KINASE A TO POTASSIUM/SODIUM HYPERPOLARIZATION-ACTIVATED CYCLIC NUCLEOTIDE-GATED CHANNELS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pull-down assays [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of 8-AHA-cAMP: A Procedural Guide
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate (8-AHA-cAMP), a commonly used activator of protein kinase A (PKA) in signal transduction research.[1][2]
Chemical and Safety Data Summary
A summary of the available quantitative and safety information for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆N₇O₆P | [1] |
| Molecular Weight | 443.4 g/mol | [1] |
| Appearance | Crystallized or lyophilized solid | [1] |
| Solubility | Soluble in water at low concentrations; solubility is improved in diluted alkali. | [2] |
| Storage | Store at –70 °C. | [2] |
| Purity | Typically >98% (HPLC) | [1] |
| Known Hazards | The in vivo properties are not sufficiently characterized. Avoid skin contact and ingestion. | [1] |
Step-by-Step Disposal Protocol
Given the absence of specific degradation or disposal protocols, this compound and its contaminated materials should be treated as hazardous chemical waste. The following steps provide a general framework for its proper disposal.
1. Waste Identification and Segregation:
-
Categorize: Classify all materials contaminated with this compound as hazardous chemical waste. This includes unused or expired reagents, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., pipette tips, tubes) that has come into direct contact with the compound.
-
Segregate: Do not mix this compound waste with other waste streams, such as biohazardous waste, sharps, or regular trash. It should be collected in a designated, compatible container.
2. Containerization:
-
Primary Container: Collect solid this compound waste in a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle or a designated hazardous waste container).
-
Aqueous Solutions: Collect aqueous solutions of this compound in a separate, sealed, and leak-proof container. Ensure the container is compatible with the solvent used.
-
Contaminated Labware: Place contaminated disposable labware into a designated hazardous waste bag or container.
3. Labeling:
-
Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: The label must include the full chemical name: "8-(6-Aminohexylamino)adenosine-3',5'-cyclic monophosphate" or "this compound." Avoid using abbreviations or chemical formulas.
-
Concentration and Quantity: Indicate the concentration (if in solution) and the approximate quantity of the waste.
-
Date of Accumulation: Mark the date when the waste was first added to the container.
4. Storage:
-
Designated Area: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.
5. Institutional Waste Pickup:
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or submitting an online waste pickup request.
-
Provide Information: Be prepared to provide all necessary information about the waste, as indicated on the label, to the EHS personnel.
Experimental Context: The cAMP Signaling Pathway
This compound is a valuable tool for researchers studying the cyclic AMP (cAMP) signaling pathway, a crucial intracellular signal transduction cascade.[3][4][5] This pathway is initiated by the binding of extracellular signals, such as hormones, to G protein-coupled receptors (GPCRs) on the cell surface.[4][6] This activation leads to the production of cAMP from ATP by the enzyme adenylyl cyclase.[3][6][7] cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA).[3][4][5] Activated PKA proceeds to phosphorylate various downstream protein targets, leading to a wide array of cellular responses, including gene transcription, metabolism, and cell growth.[3][4]
Caption: The cAMP signaling pathway and the role of this compound.
Disclaimer: This document provides general guidance. Researchers must consult and adhere to their institution's specific hazardous waste management policies and procedures. If there is any uncertainty, always contact your institution's Environmental Health and Safety office for clarification.
References
- 1. biolog.de [biolog.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 6. multispaninc.com [multispaninc.com]
- 7. Cyclic amp pathway | PPT [slideshare.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
